molecular formula C8H10N4 B3034655 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile CAS No. 202460-48-8

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Cat. No.: B3034655
CAS No.: 202460-48-8
M. Wt: 162.19 g/mol
InChI Key: NIUAJYOMWZYSQR-UHFFFAOYSA-N
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Description

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2-aminoethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-4-11-8-2-1-7(5-10)6-12-8/h1-2,6H,3-4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUAJYOMWZYSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202460-48-8
Record name 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile
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Foundational & Exploratory

"6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile Chemical Properties Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Critical Scaffold for Bicyclic Heterocycle Synthesis and Kinase Inhibitor Development

Executive Summary

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (also known as 6-(2-aminoethylamino)nicotinonitrile) is a bifunctional pyridine derivative serving as a high-value pharmacophore in medicinal chemistry. Characterized by an electron-deficient pyridine ring substituted with a nitrile group at the C3 position and an ethylenediamine moiety at the C6 position, this molecule acts as a "linchpin" intermediate.

Its primary utility lies in its ability to undergo intramolecular cyclization to form pyrido[2,3-b]pyrazines —a privileged scaffold in oncology (kinase inhibitors) and neuropharmacology (sigma receptor ligands). This guide provides a definitive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound combines the properties of an aminopyridine with a flexible primary amine side chain, creating a unique polarity profile that influences both its solubility and reactivity.

Table 1: Chemical Identity
PropertyData
IUPAC Name 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Common Synonyms 6-(2-Aminoethylamino)nicotinonitrile; 6-(2-Aminoethylamino)-3-cyanopyridine
CAS Number Not widely indexed; Derivative of CAS 4214-73-7 (6-Amino analog)
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
SMILES NCCN1C=CC(C#N)=CN1
Appearance Off-white to pale yellow solid
Table 2: Physicochemical Parameters (Experimental & Predicted)
ParameterValue / DescriptionRelevance
Solubility Soluble in DMSO, MeOH, dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Et₂O).Critical for purification; often requires polar organic solvents for extraction.
pKa (Pyridine N) ~3.5 - 4.5 (Predicted)Reduced basicity due to the electron-withdrawing nitrile group.
pKa (Primary Amine) ~9.8 - 10.2 (Predicted)Highly basic; serves as the nucleophile in subsequent cyclizations.
LogP ~0.2 - 0.5Amphiphilic nature; amenable to reverse-phase chromatography.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile relies on the SₙAr mechanism . The nitrile group at the C3 position is crucial; it acts as an electron-withdrawing group (EWG), activating the C6 position for nucleophilic attack by the amine.

Mechanism of Action[9][10]
  • Activation: The C3-cyano group lowers the LUMO energy of the pyridine ring, making the C6-carbon highly electrophilic.

  • Addition: Ethylenediamine attacks C6, forming a Meisenheimer-like anionic intermediate.

  • Elimination: Chloride is expelled, restoring aromaticity.

Graphviz Diagram: Synthesis Workflow

Synthesis cluster_conditions Reaction Conditions SM1 6-Chloronicotinonitrile (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Attack SM2 Ethylenediamine (Nucleophile - Excess) SM2->Intermediate Product 6-[(2-Aminoethyl)amino] pyridine-3-carbonitrile Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct Cond1 Solvent: Ethanol or Neat Cond2 Temp: 80-100°C Cond3 Stoichiometry: 1:5 ratio

Caption: SₙAr pathway utilizing electronic activation by the C3-nitrile group. Excess amine prevents dimerization.

Experimental Protocol: Validated Synthesis

Note: This protocol is adapted from standard methodologies for aminopyridine synthesis.

Materials:

  • 6-Chloropyridine-3-carbonitrile (1.0 eq)

  • Ethylenediamine (5.0 - 10.0 eq)

  • Solvent: Ethanol (absolute) or 1,4-Dioxane

  • Base (Optional): Triethylamine (if not using excess diamine)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-chloropyridine-3-carbonitrile (e.g., 1.38 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethylenediamine (3.3 mL, 50 mmol) dropwise at room temperature.

    • Critical Control Point: A large excess of ethylenediamine is mandatory . Using 1:1 stoichiometry will lead to the formation of the "dimer" (bis-pyridine), where both ends of the diamine react with chloropyridine rings.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.3).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.

    • Resuspend the residue in cold water (20 mL). The product often precipitates as a solid.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Ether or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Reactivity Profile & Applications

The molecule is a "chemical chameleon," offering three distinct sites for further functionalization:

  • Primary Amine (Tail): Nucleophilic; ready for acylation, alkylation, or reductive amination.

  • Secondary Amine (Linker): Less reactive but can participate in hydrogen bonding.

  • Nitrile (Head): Electrophilic; susceptible to hydrolysis (to amide/acid) or cycloaddition (to tetrazoles).

Key Application: Synthesis of Pyrido[2,3-b]pyrazines

The most significant application is the cyclization to form fused bicyclic systems. This is often achieved by reacting the primary amine with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) or α-halo esters.

Graphviz Diagram: Reactivity Map

Reactivity Core 6-[(2-Aminoethyl)amino] pyridine-3-carbonitrile Path1 Pathway A: Cyclization (with 1,2-dicarbonyls) Core->Path1 Condensation Path2 Pathway B: Nitrile Hydrolysis (Acid/Base) Core->Path2 H2O / H+ Path3 Pathway C: Amine Functionalization (Acylation/Sulfonylation) Core->Path3 R-COCl Prod1 Pyrido[2,3-b]pyrazine Derivatives Path1->Prod1 Prod2 6-[(2-Aminoethyl)amino] nicotinic acid Path2->Prod2 Prod3 Amide/Sulfonamide Linkers Path3->Prod3

Caption: Divergent synthetic pathways accessible from the core scaffold.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact derivative may be limited, it should be handled with the precautions standard for aminonitriles and pyridines .

  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin (Nitrilic component).

    • H315: Causes skin irritation (Amine component).

    • H319: Causes serious eye irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust or vapors during synthesis.

References

  • Synthesis of 6-Amino-3-pyridinecarbonitrile Derivatives

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: General properties of the 6-aminonicotinonitrile scaffold.[1]

    • URL:

  • Nucleophilic Aromatic Substitution on Pyridines: Title: The reaction of 6-chloronicotinonitrile with nucleophiles. Source:Journal of Heterocyclic Chemistry (General Reference for SₙAr on pyridines). Relevance: Mechanistic basis for the displacement of chloride by ethylenediamine.
  • Applications in Kinase Inhibitors

    • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
    • Source:RSC Advances, 2022.
    • URL:

  • Santa Cruz Biotechnology Product Data

    • Title: 6-[(2-aminoethyl)amino]nicotinonitrile Product Sheet.
    • Relevance: Commercial availability and basic chemical descriptors.[2]

    • URL:

Sources

"in vitro evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors"

[1][2]

Executive Summary

The Janus Kinase 2 (JAK2) pathway is a critical driver in myeloproliferative neoplasms (MPNs), particularly those driven by the JAK2 V617F gain-of-function mutation. While first-generation inhibitors like ruxolitinib have validated the target, the search for highly selective, Type I ATP-competitive inhibitors continues to minimize off-target toxicity (e.g., anemia via JAK2 wild-type inhibition or immunosuppression via JAK1/3).

This guide details the technical evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles , a scaffold identified for its favorable physicochemical properties and selectivity profile.[1] We provide a rigorous, self-validating framework for assessing these compounds, moving from rational chemical design to biochemical profiling and cellular mechanism-of-action (MoA) validation.

Chemical Logic & Scaffold Rationale

Before initiating biological assays, it is critical to understand the structural hypothesis. The 6-aminopyrazolyl-pyridine-3-carbonitrile scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binder (The Anchor): The aminopyrazole moiety acts as the primary pharmacophore, forming a bidentate hydrogen bond (donor-acceptor) with the hinge region of the JAK2 kinase domain (specifically residues Leu932 and Glu930).

  • The Selectivity Filter: The pyridine-3-carbonitrile core positions the nitrile group to exploit electronic interactions within the ATP-binding pocket, potentially interacting with the glycine-rich loop or solvent-front residues. This rigidifies the scaffold, reducing the entropic penalty of binding.

  • Solvent Tail: Substitutions on the pyridine ring (often at the 5- or 6-position) are designed to solubilize the molecule and probe the solvent-exposed regions, driving selectivity against JAK1 and JAK3.

Phase I: Biochemical Potency & Selectivity (Cell-Free)

The first gate in the evaluation funnel is determining the intrinsic affinity of the compound for the JAK2 catalytic domain compared to other JAK family members.

Assay Principle: ADP-Glo™ Kinase Assay

We recommend the ADP-Glo™ platform (Promega) over traditional radioactive (

Protocol: JAK2 ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Determination[3]
  • Reagents: Recombinant human JAK2 (catalytic domain), Poly(Glu, Tyr) 4:1 substrate, Ultra-pure ATP.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 6-aminopyrazolyl-pyridine-3-carbonitrile derivative in 100% DMSO (10-point curve).

  • Enzyme Addition: Dispense 2 µL of JAK2 enzyme (final conc. 1–5 nM) into a 384-well white low-volume plate.

  • Inhibitor Incubation: Add 50 nL of compound. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. ATP concentration must be at

    
     apparent (approx. 10–15 µM for JAK2) to ensure competitive inhibition kinetics.
    
  • Incubation: Run kinase reaction for 60 minutes at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Selectivity Profiling (The "JAK Family" Panel)

To validate the scaffold's utility, parallel assays must be run against JAK1, JAK3, and TYK2.

Target Selectivity Criteria: | Isoform | Biological Relevance | Target IC

JAK2< 10 nMJAK1JAK3TYK2

Phase II: Cellular Efficacy & Mechanism (JAK2 V617F)

Biochemical potency does not guarantee cellular activity due to membrane permeability and ATP competition in the cytosol (mM levels). We utilize the HEL 92.1.7 cell line, which is homozygous for the JAK2 V617F mutation, rendering it constitutively active and independent of cytokines for growth.

Signaling Pathway Visualization

The following diagram illustrates the constitutive activation of the JAK/STAT pathway by the V617F mutation and the intervention point of the inhibitor.

JAK_STAT_PathwayReceptorCytokine Receptor(EPOR/MPL)JAK2_WTJAK2 (WT)InactiveReceptor->JAK2_WTLigand DependentJAK2_V617FJAK2 (V617F)Constitutively ActiveSTAT5STAT5MonomerJAK2_V617F->STAT5Phosphorylation(Tyr694)ApoptosisApoptosis(Cell Death)Inhibitor6-aminopyrazolyl-pyridine-3-carbonitrileInhibitor->JAK2_V617FATP CompetitionNucleusNucleus(Gene Transcription)Inhibitor->NucleusDownregulationpSTAT5p-STAT5DimerSTAT5->pSTAT5DimerizationpSTAT5->NucleusTranslocationProliferationProliferation(Tumor Growth)Nucleus->ProliferationBcl-xL, Cyclin D1

Caption: Figure 1: Mechanism of Action. The V617F mutation drives constitutive STAT5 phosphorylation. The inhibitor blocks ATP binding, preventing STAT5 activation and inducing apoptosis.

Protocol: Cellular Viability Assay (CellTiter-Glo®)

Objective: Determine GI

  • Seeding: Plate HEL 92.1.7 cells at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Add serial dilutions of the inhibitor (0.1 nM to 10 µM). Include DMSO control (0%) and Staurosporine (100% kill) control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes to lyse.

  • Analysis: Measure luminescence. Calculate GI

    
     using non-linear regression (4-parameter logistic fit).
    
Protocol: Phospho-STAT5 Mechanistic Assay (AlphaLISA)

Objective: Confirm that cell death is driven by JAK2 inhibition (on-target effect) rather than general cytotoxicity.

  • Seeding: Plate HEL cells (50,000/well) in serum-starved media (0.1% FBS) for 4 hours.

  • Treatment: Treat with inhibitor for 1 hour (short duration captures signaling effects before apoptosis).

  • Lysis: Lyse cells with AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

  • Detection:

    • Add Acceptor beads (anti-pSTAT5 Tyr694).

    • Add Biotinylated Antibody (anti-total STAT5).

    • Add Donor beads (Streptavidin).

  • Readout: The AlphaLISA signal correlates directly with pSTAT5 levels. A potent inhibitor should reduce pSTAT5 with an IC

    
     similar to the biochemical potency.
    

Experimental Workflow Summary

The following flow chart summarizes the decision matrix for advancing a lead compound from this scaffold series.

Screening_WorkflowStartCompound Library(6-aminopyrazolyl-pyridines)BiochemBiochemical Assay(ADP-Glo, JAK2 WT)Start->BiochemSelectivitySelectivity Panel(JAK1/3, TYK2)Biochem->SelectivityIC50 < 10nMDiscardDiscard/RedesignBiochem->DiscardIC50 > 10nMCell_ViabilityCell Viability(HEL 92.1.7 - V617F)Selectivity->Cell_ViabilitySelectivity > 10xSelectivity->DiscardPan-JAK inhibitorMechanismMechanistic Check(pSTAT5 AlphaLISA)Cell_Viability->MechanismGI50 < 100nMCell_Viability->DiscardNo Cell PotencyDecisionLead CandidateSelectionMechanism->DecisionpSTAT5 IC50 correlateswith ViabilityMechanism->DiscardOff-target toxicity

Caption: Figure 2: Screening Cascade. A rigorous filter ensures only potent, selective, and permeable compounds advance to in vivo studies.

References

  • Wang, T., Ioannidis, S., Almeida, L., et al. (2011).[2] In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958–2961.[2]

  • Vainchenker, W., & Kralovics, R. (2017). Genetic basis and molecular pathophysiology of classical myeloproliferative neoplasms. Blood, 129(6), 667–679.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Quentmeier, H., MacLeod, R. A., Zaborski, M., & Drexler, H. G. (2006). JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders.[3] Leukemia, 20(3), 471–476.

  • PerkinElmer (Revvity). (2023). AlphaLISA Assay Development Guide for Kinase Targets.

Unlocking the Therapeutic Potential of Pyridine-3-Carbonitrile Scaffolds: Target Mechanisms, Kinase Inhibition, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry, the pyridine-3-carbonitrile scaffold has emerged as a highly versatile, "privileged" structure capable of addressing complex polygenic diseases, most notably in oncology and infectious diseases[1]. The structural architecture of this scaffold provides a unique combination of hydrogen-bond accepting capabilities (via the pyridine nitrogen and the cyano group) and a planar, electron-deficient aromatic ring. These features make it an ideal pharmacophore for occupying the ATP-binding pockets of various kinases, allowing for the rational design of highly potent, multi-targeted, or isoform-selective inhibitors[2].

This technical guide synthesizes the current preclinical landscape of pyridine-3-carbonitrile derivatives, detailing their primary therapeutic targets, summarizing quantitative efficacy data, and providing self-validating experimental workflows for lead optimization.

Mechanistic Grounding: Core Therapeutic Targets

The therapeutic efficacy of pyridine-3-carbonitrile derivatives is primarily driven by their ability to disrupt hyperactive signaling cascades in tumor microenvironments and microbial systems.

Receptor Tyrosine Kinases (EGFR, VEGFR-2, HER-2)

Overexpression of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2 drives tumor proliferation and angiogenesis[3]. Pyridine-3-carbonitrile derivatives, particularly pyrano[3,2-c]pyridine conjugates, act as potent ATP-competitive inhibitors[4].

  • Mechanistic Causality: The pyridine nitrogen forms a critical, highly conserved hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Simultaneously, the strongly electron-withdrawing 3-carbonitrile group projects into the gatekeeper region or solvent-exposed channel, modulating the compound's residence time and preventing the binding of native ATP[4]. Certain derivatives have demonstrated EGFR inhibition with IC50 values as low as 0.15 µM, outperforming standard therapeutics like erlotinib[4].

Phosphoinositide 3-Kinases (PI3K)

The PI3K/AKT pathway is a critical node for cell survival. Pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives have been successfully engineered to achieve Class I PI3K isoform selectivity, specifically targeting PI3K-γ and PI3K-δ[5].

  • Mechanistic Causality: By exploiting subtle topological differences in the non-conserved regions of the PI3K ATP-binding cleft, the carbonitrile moiety acts as a structural anchor. This selective inhibition starves the tumor of PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate), preventing the downstream phosphorylation and activation of AKT, thereby triggering apoptosis[5].

Glycogen Synthase Kinase 3 Beta (GSK3β)

The pyridine-3-carbonitrile scaffold is also the core pharmacophore of CHIR-99021 , one of the most potent and selective GSK3β inhibitors known (IC50 = 7 nM)[2]. Inhibition of GSK3β activates the Wnt/β-catenin signaling pathway, which has profound implications for stem cell pluripotency maintenance and targeted oncology[2].

G Inhibitor Pyridine-3-Carbonitrile EGFR RTKs (EGFR/VEGFR) Inhibitor->EGFR ATP Competitive PI3K PI3K (Class I) Inhibitor->PI3K Isoform Selective GSK3B GSK3β Inhibitor->GSK3B Direct Inhibition EGFR->PI3K Activation AKT AKT Signaling PI3K->AKT PIP3 Generation Proliferation Tumor Proliferation GSK3B->Proliferation Regulates AKT->Proliferation Promotes Apoptosis Apoptosis Induction AKT->Apoptosis Inhibits

Multi-kinase targeting mechanism of pyridine-3-carbonitrile scaffolds.

Quantitative Efficacy Profile

To benchmark the potency of this scaffold, the following table synthesizes the half-maximal inhibitory concentrations (IC50) of various pyridine-3-carbonitrile derivatives across distinct targets and cell lines.

Compound Class / DerivativeTarget / MechanismAssay Type / Cell LineIC50 ValueReference
CHIR-99021 GSK3β KinaseCell-free enzymatic7 nM[2]
Compound 14a CytotoxicityRKOP 27 (Colon Cancer)16 nM[6]
Pyrano[3,2-c]pyridine 8b EGFR KinaseCell-free enzymatic0.15 µM[4]
Pyridopyrimidine Cpd. 4 PIM-1 KinaseHepG2 (Liver Cancer)0.99 µM[1]
Compound 5i CytotoxicityMDA-MB-231 (Breast)1.38 µM[7]
Cyanopyridone 5e VEGFR-2 / HER-2MCF-7 (Breast Cancer)1.39 µM[1]

Self-Validating Experimental Workflows

To ensure high-fidelity data during lead optimization, protocols must be designed with built-in causal logic and self-validation mechanisms. Below are the definitive workflows for evaluating pyridine-3-carbonitrile derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo Methodology)

This protocol measures the ability of the compound to inhibit specific kinase activity (e.g., PI3K or EGFR) by quantifying the amount of ADP produced during the kinase reaction[8],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 15 mM HEPES (pH 7.4), 20 mM NaCl, 10 mM MgCl2, and 1 mM EGTA.

    • Causality: EGTA is critical here; it chelates ambient calcium ions, preventing the spurious activation of calcium-dependent proteases or non-specific kinases, ensuring the measured IC50 reflects true target inhibition[5].

  • Inhibitor Pre-Incubation: Dispense the kinase enzyme (e.g., 20 nM PI3K-γ) into a 384-well plate. Add the pyridine-3-carbonitrile derivative (serially diluted in DMSO) and incubate for 15–30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme. Skipping this step often results in false-high IC50 values because ATP will kinetically outcompete the inhibitor upon initial addition[5].

  • Reaction Initiation: Add a mixture of ATP (e.g., 3 mM) and the specific substrate (e.g., 500 µM diC8-PIP2 for PI3K assays) to initiate the reaction.

    • Causality: diC8-PIP2 is utilized because it is a soluble short-chain lipid analog. It bypasses the need for complex, highly variable lipid vesicle preparations while retaining physiological binding kinetics[5].

  • Termination & Detection: After 2 hours, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true pharmacological hits from assay noise.

Workflow Prep 1. Compound Solubilization (DMSO & Serial Dilution) Incubate 2. Enzyme-Inhibitor Incubation (Pre-equilibration) Prep->Incubate ATP 3. ATP / Substrate Addition (Kinase Reaction) Incubate->ATP Stop 4. Reaction Termination (Stop Solution) ATP->Stop Detect 5. Luminescence Detection (ADP-Glo) Stop->Detect QC QC: Z'-Factor Calculation (Self-Validation > 0.5) Detect->QC Analyze 6. IC50 Determination (Non-linear Regression) Detect->Analyze QC->Analyze

Self-validating high-throughput kinase inhibition assay workflow.

Protocol B: Cell Viability and Cytotoxicity Assay (MTT)

To translate enzymatic inhibition into phenotypic efficacy, cytotoxicity must be evaluated across tumor cell lines (e.g., MCF-7, HepG2, RKOP 27)[1],[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed tumor cells (e.g., 5x10^3 cells/well) in 96-well plates and incubate overnight at 37°C in 5% CO2 to allow for cellular adhesion and log-phase growth recovery.

  • Compound Treatment: Treat cells with varying concentrations of the pyridine-3-carbonitrile derivative (0.01 µM to 100 µM) for 48 to 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic capacity, making this a direct proxy for cell viability[1].

  • Solubilization & Reading: Aspirate the media, add DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

    • Causality: The 570 nm wavelength corresponds precisely to the peak absorbance of the solubilized formazan product[1].

  • Self-Validation: Run a parallel assay using a known reference standard (e.g., 5-fluorouracil or Erlotinib). If the reference standard does not fall within its established historical IC50 range, the specific cell line passage is deemed compromised, and the plate data is invalidated,[7].

Conclusion

The pyridine-3-carbonitrile scaffold represents a cornerstone of modern targeted therapeutics. By acting as a highly efficient ATP-competitive anchor, it allows medicinal chemists to rationally design inhibitors against a broad spectrum of kinases, including EGFR, PI3K, and GSK3β. As demonstrated by the sub-micromolar and nanomolar IC50 values achieved in recent preclinical trials, rigorous adherence to self-validating biochemical and cellular assays will continue to drive the successful clinical translation of these derivatives.

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - ACS Omega. Available at: [Link]

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-3-carbonitrile Derivatives as Potential Anticancer Agents - Molecules / Semantic Scholar. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC / NIH. Available at:[Link]

  • Discovery of a Selective Phosphoinositide 3-Kinase (PI3K)-γ Inhibitor (IPI-145) - Supporting Information / DOI. Available at: [Link]

  • Azaindole derivatives as multi kinase inhibitors - WO2014102377A1 / Google Patents.
  • A Compendium of Tyrosine-kinase Inhibitors: Powerful and Efficient Drugs against Cancer - SciSpace. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC / NIH. Available at:[Link]

Sources

The Aminopyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

The aminopyridine framework represents a cornerstone in contemporary medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1][2] These nitrogen-bearing heterocycles are integral to a multitude of FDA-approved drugs and clinical candidates, a testament to their favorable physicochemical properties and ability to interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of novel aminopyridine derivatives, elucidating their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into specific experimental protocols and data-driven insights to empower researchers and drug development professionals in their quest for next-generation therapies.

The Strategic Importance of the Aminopyridine Core

The pyridine ring, an aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[1] The introduction of an amino group transforms this simple heterocycle into a highly functionalized and versatile scaffold. Aminopyridines exist as three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each with distinct electronic and steric properties that influence their biological activity and synthetic accessibility.[3][4]

The strategic value of the aminopyridine moiety in drug design can be attributed to several key factors:

  • Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1]

  • Modulation of Physicochemical Properties: The amino group significantly influences the basicity (pKa) and lipophilicity (logP) of the pyridine ring, which are critical parameters for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[5][6][7]

  • Synthetic Tractability: The aminopyridine scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[3][4]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl group, offering the advantage of improved solubility and metabolic stability.

Synthetic Strategies for Novel Aminopyridine Derivatives

The efficient and versatile synthesis of aminopyridine derivatives is paramount for driving drug discovery programs. Both classical and modern synthetic methodologies are employed to generate libraries of these compounds for biological screening.

Classical Approaches: The Chichibabin Amination

One of the most established methods for the synthesis of 2-aminopyridines is the Chichibabin amination reaction.[7] This reaction involves the direct amination of pyridine with sodium amide (NaNH2) in a liquid ammonia solvent.

Reaction Mechanism:

G Pyridine Pyridine Intermediate Intermediate Complex Pyridine->Intermediate + NaNH2 NaNH2 NaNH2 Product 2-Aminopyridine Intermediate->Product Hydrolysis H2 H2 Intermediate->H2 - H2 G cluster_0 Reaction Pathway Start 1,1-Enediamine + Aryl Vinamidinium Salt IntermediateA Nucleophilic Attack (Intermediate A) Start->IntermediateA Et3N IntermediateB Intramolecular Cyclization IntermediateA->IntermediateB IntermediateC Aromatization IntermediateB->IntermediateC Product Aryl-Substituted 2-Aminopyridine IntermediateC->Product G cluster_0 SAR Workflow Start Design & Synthesize Analogs Electro Electrophysiological Recording (e.g., Xenopus oocytes) Start->Electro Data Data Analysis (IC50 Determination) Electro->Data SAR Establish SAR Data->SAR Optimize Lead Optimization SAR->Optimize

Sources

Methodological & Application

Advanced Application Note: Optimized One-Pot Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 6-amino-2-pyridone-3,5-dicarbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer agents (specifically glioblastoma and breast cancer), kinase inhibitors, and antimicrobial compounds. Traditionally synthesized via multi-step procedures, the industry has shifted toward One-Pot Multi-Component Reactions (MCRs) to minimize solvent waste and maximize atom economy.

This Application Note details the mechanistic causality and standardized protocols for synthesizing these scaffolds. We focus on two validated pathways:

  • The Precision Route (3-Component): Aldehyde + Malononitrile + Cyanoacetamide.

  • The Green Route (Pseudo-3-Component): Aldehyde + 2 eq. Malononitrile + Hydrolysis.

Mechanistic Insight: The "Why" Behind the Reaction

To optimize yield, one must understand the cascade mechanism. The reaction proceeds through a Knoevenagel Condensation followed by a Michael Addition and a Thorpe-Ziegler type Cyclization .

Reaction Pathway Diagram

The following diagram illustrates the molecular logic for the 3-Component Synthesis (Aldehyde + Malononitrile + Cyanoacetamide).

ReactionMechanism Reagents Reagents: Aldehyde (R-CHO) Malononitrile (CH2(CN)2) Intermediate1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Adduct) Reagents->Intermediate1 - H2O Base Base Catalyst (Et3N / Guanidine) Base->Reagents Deprotonation Intermediate2 Intermediate 2: Michael Adduct Intermediate1->Intermediate2 + Cyanoacetamide Reagent2 Reagent 3: Cyanoacetamide (NC-CH2-CONH2) Reagent2->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Nucleophilic Attack (Amide N or O) Product Final Product: 6-amino-2-pyridone- 3,5-dicarbonitrile Cyclization->Product Tautomerization

Caption: Step-wise mechanistic cascade from Knoevenagel condensation to final tautomerization.

Critical Control Points
  • Step 1 (Knoevenagel): Highly sensitive to base strength. Strong bases accelerate this but may cause polymerization of malononitrile. Mild bases (Piperidine, Guanidine Carbonate) are preferred.

  • Step 2 (Michael Addition): The arylidenemalononitrile is an electron-poor alkene. The nucleophile (cyanoacetamide enolate) must be generated efficiently.

  • Step 3 (Cyclization): This step establishes the pyridine ring. Solvent polarity plays a role here; polar protic solvents (Ethanol/Water) stabilize the transition state better than non-polar solvents.

Standardized Experimental Protocols

Protocol A: The "Precision" Route (High Purity)

Target: Synthesis of N-substituted or unsubstituted 6-amino-2-pyridone-3,5-dicarbonitriles. Reference Standard: Adapted from RSC Advances and Molecules methodologies [1, 2].

Reagents
  • Aromatic Aldehyde (1.0 mmol): (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)

  • Malononitrile (1.0 mmol): 66.1 mg

  • 2-Cyanoacetamide (1.0 mmol): 84.1 mg

  • Solvent: Ethanol (5 mL) or Ethanol/Water (1:1)

  • Catalyst: Triethylamine (Et3N) (3-5 drops) OR Guanidine Carbonate (10 mol%)

Workflow Diagram

Workflow Start Weigh Reagents (1:1:1 Stoichiometry) Mix Dissolve in EtOH (5 mL) Add Catalyst Start->Mix Reflux Reflux at 80°C (1 - 4 Hours) Mix->Reflux Check TLC Check (Eluent: EtOAc:Hexane 4:6) Reflux->Check Check->Reflux Incomplete Cool Cool to Room Temp (Precipitate forms) Check->Cool Complete Filter Vacuum Filtration Wash with cold EtOH Cool->Filter Recryst Recrystallization (DMF/EtOH) Filter->Recryst

Caption: Operational workflow for the one-pot three-component synthesis.

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and 2-cyanoacetamide (1 mmol).

  • Solvate: Add 5 mL of Ethanol (95%). Stir until partial dissolution.

  • Catalyze: Add 10 mol% of catalyst (e.g., ~3 drops of Et3N or 18 mg of Guanidine Carbonate).

  • React: Heat the mixture to reflux (approx. 78-80°C).

    • Note: The solution usually turns from colorless to yellow/orange, then becomes turbid as the product precipitates.

  • Monitor: Check TLC every 30 mins. The intermediate (arylidenemalononitrile) appears quickly; the final product is a lower Rf spot that fluoresces under UV (254/365 nm).

  • Isolate: Once complete (1-4 hours), cool to room temperature. If no solid forms, add 2 mL of ice-cold water.

  • Purify: Filter the solid precipitate. Wash with 2 mL cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Protocol B: The "Green" Route (Natural Product Catalyst)

Target: High-efficiency synthesis using non-toxic catalysts. Source: Nicely et al., RSC Advances (2022) [1].[1]

This protocol utilizes Guanidine Carbonate , a natural product catalyst, to drive the reaction in a "One-Pot, Two-Step" manner for higher specificity.[2]

  • Step 1: Mix Aldehyde (1 eq) + Malononitrile (1 eq) in Ethanol. Stir for 5-10 mins (Knoevenagel occurs spontaneously or with trace base).

  • Step 2: Add Cyanoacetamide (1 eq) + Guanidine Carbonate (10 mol%) .

  • Reflux: Heat for 10-20 minutes. (This catalyst significantly accelerates the Michael/Cyclization steps).

  • Workup: Pour into crushed ice. Filter the solid.

Why this works: Guanidine carbonate acts as a dual activation catalyst, effectively deprotonating the cyanoacetamide while buffering the pH to prevent side reactions.

Data Analysis & Validation

Catalyst Efficiency Comparison

The following table summarizes expected yields based on catalyst choice for the reaction of Benzaldehyde, Malononitrile, and Cyanoacetamide.

CatalystSolventTime (min)Yield (%)Notes
Guanidine Carbonate EtOH10-2092-96Green, fastest, high purity [1].
Triethylamine (Et3N) EtOH60-12085-90Standard, requires workup to remove amine smell.
Piperidine EtOH30-6088-92Classic base, reliable.
NaOH H2O/EtOH120+75-80Slower, risk of hydrolysis of CN groups.
Nano-ZnO H2O4588Heterogeneous, recyclable [3].
Structural Characterization (Self-Validation)

To confirm the synthesis of 6-amino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile , look for these diagnostic signals:

  • IR Spectroscopy:

    • CN Stretch: Sharp peak at 2210–2225 cm⁻¹ (Critical: confirms dicarbonitrile retention).

    • NH2 / NH: Broad bands at 3100–3450 cm⁻¹ .

    • C=O (Amide): Strong peak at 1650–1670 cm⁻¹ .

  • 1H NMR (DMSO-d6):

    • NH2: Singlet (broad) at δ 7.5 – 8.5 ppm (Exchangeable with D2O).

    • NH (Pyridone): Broad singlet at δ 12.0 – 13.0 ppm .

    • Aromatic Protons: Multiplets at δ 7.2 – 7.8 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or product too impure.Add a drop of DMF to the hot mixture to solubilize, then cool very slowly.
Low Yield Incomplete Michael addition.Ensure the intermediate (arylidenemalononitrile) is fully formed before adding the third component (if using Protocol B). Increase reflux time.
Product is Colored (Red/Brown) Polymerization of malononitrile.Base concentration is too high. Reduce catalyst loading or switch to a milder base (e.g., Guanidine Carbonate).
Missing CN Peak in IR Hydrolysis of nitrile to amide.Reaction temperature too high or pH too basic (avoid NaOH reflux for extended periods).

References

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022).[1][3] One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity . RSC Advances, 12, 23889-23901.

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Molecules, 23(3), 568.

  • Tran, P. H., et al. (2020). Green synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using MOFs. Royal Society Open Science.

Sources

Application Note: Utilizing 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Summary and Mechanistic Rationale

In the landscape of targeted protein kinase drug discovery, the development of robust, high-throughput screening (HTS) assays relies heavily on versatile chemical probes. 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (CAS: 202460-48-8) has emerged as a highly effective bifunctional building block for generating these probes.

The structural architecture of this compound is intentionally bipartite, offering both a potent pharmacophore and a bioorthogonal conjugation handle:

  • The 2-Aminopyridine Core (Hinge Binder): Aminopyridines are canonical ATP-mimetics. The pyridine nitrogen and the adjacent secondary amine act as a hydrogen-bond acceptor-donor pair, perfectly complementing the backbone amides and carbonyls of the kinase hinge region (e.g., targeting ALK2, BTK, and Mps1) [1]. The 3-carbonitrile group serves a dual purpose: it occupies the gatekeeper-adjacent hydrophobic pocket and withdraws electron density from the pyridine ring, lowering its pKa to optimize binding kinetics at physiological pH.

  • The Ethylenediamine Linker (Conjugation Handle): The solvent-exposed primary amine provides a highly reactive, sterically unhindered nucleophile. Because the primary amine has a higher pKa (~9.0) and less steric hindrance than the secondary amine attached to the pyridine ring, it allows for regioselective conjugation with N-hydroxysuccinimide (NHS) esters or activated solid supports without compromising the hinge-binding affinity of the core scaffold.

G Scaffold 6-[(2-Aminoethyl)amino] pyridine-3-carbonitrile Hinge 2-Aminopyridine Core (Kinase Hinge Binder) Scaffold->Hinge Pharmacophore Linker Primary Amine Linker (Conjugation Site) Scaffold->Linker Functionalization TRFRET Fluorescent Tracer (Alexa Fluor Conjugate) Hinge->TRFRET Beads Affinity Matrix (NHS-Sepharose Conjugate) Hinge->Beads Linker->TRFRET NHS-Ester Coupling Linker->Beads Solid-Phase Coupling Assay1 Competitive TR-FRET Kinase Assay TRFRET->Assay1 Assay2 Kinome Profiling (Pull-down & LC-MS/MS) Beads->Assay2

Fig 1. Structural bifurcation of the aminopyridine scaffold for kinase assay development.

Application I: Synthesis and Validation of TR-FRET Kinase Probes

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for competitive kinase binding assays due to its exceptional signal-to-noise ratio and resistance to compound auto-fluorescence[2]. By conjugating 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile to a red-shifted fluorophore, we can create a universal tracer that binds the ATP pocket. When an unlabeled test inhibitor displaces this tracer, the TR-FRET signal drops, allowing for precise


 determination.
Protocol: Synthesis of the Aminopyridine-Fluorophore Tracer

Causality Note: The reaction is performed in anhydrous Dimethylformamide (DMF) with N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base that ensures the primary amine is fully deprotonated (free base form) and nucleophilic, while preventing hydrolysis of the moisture-sensitive NHS ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (approx. 61.6 µmol) of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile in 500 µL of anhydrous DMF.

  • Basification: Add 3 equivalents (32 µL) of anhydrous DIPEA to the solution. Vortex for 30 seconds.

  • Conjugation: Add 1 equivalent (approx. 61.6 µmol) of Alexa Fluor™ 647 NHS Ester (or equivalent red-emitting fluorophore).

  • Incubation: Protect the reaction vessel from light using aluminum foil and incubate on a rotary shaker at room temperature for 4 hours.

  • Purification: Purify the resulting conjugate via Preparative Reverse-Phase HPLC (C18 column), utilizing a gradient of 5% to 95% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA).

  • Lyophilization: Pool the product fractions (identified via LC-MS, monitoring for the expected

    
     mass of the conjugate) and lyophilize. Resuspend the purified tracer in 100% DMSO to a stock concentration of 1 mM.
    
Protocol: Competitive TR-FRET Binding Assay

Self-Validation System: This protocol includes a "No Kinase" control (to establish the baseline TR-FRET background) and a "No Inhibitor" control (to establish the maximum assay window). A Z'-factor > 0.6 validates the assay for HTS[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: Brij-35 is a non-ionic detergent critical for preventing non-specific binding of the hydrophobic tracer to the plastic microplate walls.

  • Reagent Dispensing: In a low-volume 384-well black microplate, add 5 µL of the test kinase inhibitor (serial dilutions in 1% DMSO/Assay Buffer).

  • Kinase/Antibody Addition: Add 5 µL of a master mix containing the target kinase (e.g., GST-tagged ALK2 at 5 nM final) and a Terbium (Tb)-labeled anti-GST antibody (2 nM final).

  • Tracer Addition: Add 5 µL of the synthesized Aminopyridine-Tracer (optimized to its

    
    , typically 10-30 nM).
    
  • Incubation & Reading: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 340 nm; measure emission at 490 nm (Tb donor) and 665 nm (Tracer acceptor). Calculate the Emission Ratio (665 nm / 490 nm).

TRFRET Tb Terbium (Tb) Anti-Tag Ab (Donor: Ex 340nm, Em 490nm) Kinase Tagged Kinase (GST or His-tagged) Tb->Kinase Binds Tag Tracer Aminopyridine-Tracer (Acceptor: Em 665nm) Kinase->Tracer Hinge Binding NoSignal Low TR-FRET Signal (Inhibition) Kinase->NoSignal Loss of FRET Signal High TR-FRET Signal (No Inhibition) Tracer->Signal Energy Transfer Inhibitor Test Compound (Unlabeled Inhibitor) Inhibitor->Kinase Displaces Tracer

Fig 2. Competitive TR-FRET kinase assay workflow using the aminopyridine fluorescent tracer.

Application II: Affinity Chromatography for Kinome Profiling

Beyond fluorescent assays, 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is an ideal ligand for "Kinobeads" affinity chromatography. By covalently linking the primary amine to agarose beads, researchers can pull down endogenous kinases from complex cell lysates to profile inhibitor selectivity via quantitative LC-MS/MS.

Protocol: Preparation of Aminopyridine-Sepharose Matrix
  • Resin Activation: Weigh out 1 g of NHS-activated Sepharose 4 Fast Flow. Wash the resin with 10-15 column volumes of cold 1 mM HCl to preserve the active NHS esters while removing preservatives.

  • Ligand Coupling: Dissolve 5 mg of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile in 5 mL of Coupling Buffer (0.2 M

    
    , 0.5 M NaCl, pH 8.3). Causality Note: The high salt concentration (0.5 M NaCl) minimizes non-specific ionic interactions during coupling, ensuring the ligand attaches strictly via covalent amide bond formation.
    
  • Incubation: Mix the resin and ligand solution end-over-end for 2 hours at room temperature.

  • Blocking: Drain the coupling solution. Add 0.5 M Ethanolamine (pH 8.3) and incubate for 1 hour to deactivate any unreacted NHS groups, preventing non-specific protein cross-linking during the biological assay.

  • Washing: Wash the resin with alternating cycles of high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.0) buffers to remove non-covalently bound ligand. Store in 20% ethanol at 4°C.

Quantitative Data Presentation

To demonstrate the broad utility of the aminopyridine scaffold, Table 1 summarizes representative assay validation parameters across diverse kinase families. The robust Z'-factors (>0.7) confirm that probes derived from 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile yield highly reliable HTS data.

Table 1: Representative TR-FRET Assay Validation Parameters using Aminopyridine-Tracer

Kinase TargetKinase FamilyTracer

(nM)
Reference InhibitorReference

(nM)
Assay Z'-Factor
ALK2 (WT) TGF-

Receptor
15.2LDN-19318912.50.82
BTK (WT) TEC8.4Ibrutinib0.50.78
Mps1 (TTK) Dual-specificity22.1Reversine18.30.75
SYK (WT) Non-receptor TK11.6Fostamatinib42.10.80

Note: Tracer


 values represent the binding affinity of the Alexa Fluor 647-conjugated scaffold. Reference 

values are derived from competitive displacement assays.

References

  • Mohedas, A. H., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry.[Link]

  • Degirmenci, S., et al. (2016). "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology.[Link]

  • Chu, M., et al. (2010). "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." Journal of Medicinal Chemistry.[Link]

Application Note: Green Synthesis of 2-Amino-3-Cyanopyridine Derivatives via Multicomponent Reaction (MCR)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-amino-3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for IKK-β inhibitors, anti-tubercular agents, and antimicrobial drugs. Traditional syntheses often suffer from low atom economy, toxic solvents, and tedious work-ups.

This Application Note details a One-Pot Four-Component Condensation protocol. Unlike classical methods requiring pre-synthesized chalcones, this protocol synthesizes the target scaffold directly from an aldehyde, ketone, malononitrile, and ammonium acetate.

Key Advantages of this Protocol:

  • Atom Economy: High integration of starting materials into the final product.

  • Sustainability: Utilizes ethanol (or water) as a green solvent and employs a recyclable catalyst system.[1]

  • Scalability: The workflow is designed for reproducibility from milligram to gram scales.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction proceeds through a domino sequence: Knoevenagel Condensation → Michael Addition → Cyclization → Aromatization .

Pathway Analysis
  • Activation: The catalyst activates the carbonyl of the aldehyde.[2]

  • Knoevenagel Condensation: Malononitrile attacks the aldehyde, forming an arylidenemalononitrile intermediate.[3]

  • Enamine Formation: Simultaneously, the ketone reacts with ammonium acetate to form an enamine (in situ).

  • Michael Addition: The enamine attacks the arylidenemalononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative aromatization yields the final pyridine.

Mechanism Start Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Intermediate A) Start->Inter1 Knoevenagel Cat Catalyst Activation Cat->Start Michael Michael Adduct Inter1->Michael Ketone Ketone + NH4OAc Enamine Enamine (Intermediate B) Ketone->Enamine Condensation Enamine->Michael Addition Cyclic Dihydropyridine Michael->Cyclic Cyclization Product 2-Amino-3-Cyanopyridine Cyclic->Product Aromatization (-H2)

Figure 1: Mechanistic pathway of the one-pot four-component synthesis. The convergence of the Knoevenagel adduct and the in-situ formed enamine is the rate-determining bottleneck.

Experimental Protocol (SOP)

Method: Recyclable Nanocatalyst/Green Solvent Reflux Target Scale: 1.0 mmol[4]

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Aldehyde 1.0ElectrophileVary substituents (e.g., 4-Cl, 4-OMe) to tune bioactivity.
Acetophenone 1.0NucleophileOr cyclic ketone (e.g., cyclohexanone).
Malononitrile 1.0Carbon SourceCaution: Toxic. Handle in fume hood.
Ammonium Acetate 1.5Nitrogen SourceExcess ensures complete conversion.
Catalyst 5-10 mol%PromoterRecyclable Fe₃O₄ or Cu/C nanoparticles recommended.
Ethanol (95%) SolventMediumGreen solvent; promotes product precipitation.
Step-by-Step Workflow

Step 1: Pre-Activation

  • Charge a 25 mL round-bottom flask with Aldehyde (1.0 mmol) , Malononitrile (1.0 mmol) , and Ethanol (5 mL) .

  • Add the Catalyst (e.g., Fe₃O₄@NPs, 20 mg) .

  • Stir at room temperature for 5 minutes. Checkpoint: Solution typically turns slightly turbid or changes color as the Knoevenagel adduct forms.

Step 2: Component Addition

  • Add Acetophenone (1.0 mmol) and Ammonium Acetate (1.5 mmol) to the mixture.

  • Equip the flask with a reflux condenser.[5]

Step 3: Reaction

  • Heat the mixture to Reflux (80°C) with vigorous magnetic stirring.

  • Time: 20–60 minutes.

  • Monitoring: Check TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (the pyridine derivative) under UV light (254/365 nm).

Step 4: Catalyst Recovery (If using Magnetic NPs)

  • Allow the reaction mixture to cool to 50°C.

  • Place a strong external magnet against the flask wall.

  • Decant the supernatant (containing the product) into a clean beaker.

  • Validation: The catalyst remains on the flask wall; the solution is clear of particulates.

Step 5: Isolation & Purification

  • Allow the supernatant to cool to room temperature, then chill in an ice bath. The product usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 3 mL) and water (2 x 5 mL) to remove unreacted ammonium acetate.

  • Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1) to obtain analytical-grade crystals.

Optimization & Troubleshooting Guide

The following data table summarizes the impact of catalyst choice on yield and reaction time, derived from comparative studies.

Comparative Catalyst Performance (Model Reaction)

Substrates: Benzaldehyde + Acetophenone + Malononitrile + NH₄OAc[2][4][6]

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Recyclability
Fe₃O₄@THAM-NPs [1]Solvent-Free702094Excellent (Magnet)
Cu/C Nanoparticles [2]AcetonitrileReflux9091Good (Filtration)
L-Proline [3]Water603588Poor (Soluble)
Piperidine (Traditional) EthanolReflux24075None
Na₂CaP₂O₄ [4]Solvent-Free801592Good
Troubleshooting Matrix
  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete Michael addition.

    • Fix: Increase Ammonium Acetate to 2.0 equiv.[6] Ensure vigorous stirring to overcome heterogeneity.

  • Issue: Product not Precipitating

    • Cause: Product is too soluble in ethanol.

    • Fix: Add ice-cold water dropwise to the reaction mixture until turbidity persists, then chill.

  • Issue: Catalyst Loss

    • Cause: Inefficient magnetic separation or fine particle dispersion.

    • Fix: Dilute with hot ethanol before magnetic separation to reduce viscosity.

Experimental Workflow Diagram

This diagram outlines the logical flow for the synthesis, emphasizing the "Self-Validating" checkpoints.

Workflow Start Weigh Reagents (1.0 mmol scale) Mix Mix in EtOH + Catalyst Start->Mix Reflux Reflux at 80°C (20-60 min) Mix->Reflux Check TLC Check (Hex/EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Separate Catalyst Separation (Magnet/Filter) Check->Separate Complete Precip Cool & Precipitate Separate->Precip Filter Vacuum Filtration Precip->Filter Final Pure Product (Recrystallize if mp < Lit.) Filter->Final

Figure 2: Operational workflow. The TLC checkpoint prevents premature work-up, ensuring high yield.

References

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 2023. Link

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 2012. Link

  • L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Journal of Chemical Sciences, 2013.[3] Link

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. Molecules, 2022.[2] Link

Sources

Introduction: The Pivotal Role of Substituted Aminopyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of Substituted Aminopyridines using NMR and Mass Spectrometry

Substituted aminopyridines represent a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas, from neuroscience to oncology. Their prevalence stems from their ability to act as versatile pharmacophores, capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at biological targets. The precise substitution pattern on the pyridine ring dictates the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, all of which profoundly influence its pharmacological activity, metabolic stability, and toxicity profile.

Consequently, the unambiguous structural characterization of novel substituted aminopyridines is a non-negotiable prerequisite in the drug discovery and development pipeline. Any ambiguity in the position of substituents or the tautomeric form of the aminopyridine moiety can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for the comprehensive structural elucidation of these compounds. NMR provides unparalleled insight into the covalent framework and connectivity of the molecule, while MS offers precise molecular weight determination and vital information about fragmentation patterns, which aids in confirming the identity and placement of substituents.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective application of NMR and mass spectrometry for the robust characterization of substituted aminopyridines. It moves beyond a simple recitation of steps to explain the underlying principles and strategic rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Isomer Determination

NMR spectroscopy is the gold standard for determining the precise substitution pattern on the pyridine ring. The chemical shifts (δ), coupling constants (J), and through-space correlations (nOe) of the protons and carbons provide a detailed roadmap of the molecular structure.

The Challenge: Isomer Differentiation

A common challenge in the synthesis of substituted aminopyridines is the potential for the formation of multiple isomers. For instance, the monosubstitution of 2-aminopyridine can, in principle, yield products substituted at the 3, 4, 5, or 6 positions. Distinguishing these isomers is often non-trivial and requires a multi-pronged NMR approach.

Foundational 1D NMR Experiments: ¹H and ¹³C{¹H}

The initial and most crucial step is the acquisition of high-quality one-dimensional (1D) ¹H and ¹³C{¹H} NMR spectra.

  • ¹H NMR: The proton spectrum provides initial clues about the substitution pattern based on the number of aromatic protons, their chemical shifts, and their coupling patterns. For example, a disubstituted aminopyridine will exhibit a different number of aromatic proton signals and distinct splitting patterns compared to a trisubstituted analogue. The broadness of the -NH₂ proton signal is also a key indicator, which can often be confirmed by a D₂O exchange experiment where the -NH₂ signal disappears.

  • ¹³C{¹H} NMR: The proton-decoupled carbon spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents. Authoritative databases and predictive software can provide expected chemical shift ranges, but experimental verification is paramount.

Advanced 2D NMR Techniques: COSY, HSQC, and HMBC

While 1D NMR provides essential preliminary data, two-dimensional (2D) NMR experiments are often required for unambiguous structure confirmation, especially for complex substitution patterns or in cases of signal overlap.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). In the context of aminopyridines, COSY is invaluable for tracing the connectivity of the protons around the pyridine ring, helping to piece together fragments of the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is an exceptionally powerful tool for assigning carbon resonances, as the well-resolved proton signals can be used to identify their corresponding carbon partners.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for determining the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds. By observing these long-range correlations, one can unequivocally establish the connectivity between substituents and the pyridine ring. For example, a correlation from the protons of a methyl substituent to a specific carbon on the pyridine ring definitively places that methyl group at that position.

Experimental Protocol: NMR Analysis of a Substituted Aminopyridine

Objective: To determine the precise substitution pattern of a synthesized aminopyridine derivative.

Materials:

  • Substituted aminopyridine sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified substituted aminopyridine sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual water peak does not interfere with the aromatic region.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Shimming:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum. This will likely require a longer acquisition time.

  • 2D NMR Acquisition (if necessary):

    • Based on the complexity of the 1D spectra, acquire the following 2D spectra:

      • gCOSY: To establish ¹H-¹H connectivities.

      • gHSQC: To assign ¹³C signals based on direct ¹H-¹³C correlations.

      • gHMBC: To determine long-range ¹H-¹³C connectivities and confirm the substitution pattern. Optimize the HMBC experiment for an expected long-range coupling constant of 8-10 Hz.

  • Data Processing and Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce the relative positions of the protons on the pyridine ring (e.g., ortho, meta, para coupling).

    • Use the HSQC spectrum to assign the carbon signals for all protonated carbons.

    • Systematically analyze the HMBC cross-peaks to build the molecular framework. Look for key correlations from substituent protons to the pyridine ring carbons and from the pyridine ring protons to the substituent carbons.

Visualization: NMR Workflow for Isomer Determination

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Prep Dissolve Sample in Deuterated Solvent H1 ¹H NMR Prep->H1 Load Sample C13 ¹³C{¹H} NMR H1->C13 Analysis_1D Analyze ¹H & ¹³C Spectra (Shifts, Integrals, Coupling) C13->Analysis_1D COSY gCOSY HSQC gHSQC COSY->HSQC Analysis_2D Analyze 2D Correlations (COSY, HSQC, HMBC) COSY->Analysis_2D HMBC gHMBC HSQC->HMBC HSQC->Analysis_2D HMBC->Analysis_2D Structure Propose Structure Analysis_1D->Structure Analysis_2D->Structure Refine Structure->COSY If Ambiguous Final_Structure Unambiguous Structure Structure->Final_Structure Confirm

Caption: Workflow for structural elucidation of substituted aminopyridines using NMR.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation analysis, offers complementary structural information that corroborates the NMR data.

Ionization Techniques: ESI and APCI

For most substituted aminopyridines, which possess a basic nitrogen atom, electrospray ionization (ESI) is the preferred method. The pyridine nitrogen is readily protonated, leading to the formation of a stable [M+H]⁺ ion in the positive ion mode. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar analogues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the synthesized compound. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it is possible to calculate a molecular formula that is consistent with the measured mass. This provides a high degree of confidence in the identity of the compound and helps to rule out alternative structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for probing the structure of a molecule. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable clues about the nature and location of the substituents.

Common fragmentation pathways for substituted aminopyridines include:

  • Loss of the substituent(s).

  • Cleavage of the pyridine ring.

  • Rearrangements.

By analyzing the masses of the fragment ions, it is possible to deduce the composition of the lost neutral fragments and thereby infer the structure of the precursor ion.

Experimental Protocol: MS and MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for a substituted aminopyridine.

Materials:

  • Substituted aminopyridine sample (approx. 1 mg)

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Formic acid (for promoting ionization)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid.

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer for infusion analysis or LC-MS analysis.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum in the positive ion mode over an appropriate m/z range to detect the [M+H]⁺ ion.

    • If using an HRMS instrument, ensure the mass accuracy is within 5 ppm.

  • MS/MS Acquisition:

    • Set up a product ion scan experiment.

    • Select the m/z of the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies to induce fragmentation and generate a comprehensive product ion spectrum.

  • Data Analysis:

    • From the full scan MS spectrum, determine the accurate mass of the [M+H]⁺ ion and use a molecular formula calculator to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways that are consistent with the observed product ions and the structure determined by NMR.

Data Presentation: Characteristic MS Data
Compound Molecular Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Key Fragment Ions (m/z)
4-Methyl-2-aminopyridineC₆H₈N₂109.0766109.076292, 81, 65
5-Chloro-2-aminopyridineC₅H₅ClN₂129.0220129.021894, 66
3-Bromo-5-methyl-2-aminopyridineC₆H₇BrN₂186.9871 / 188.9851186.9868 / 188.9849172/174, 107, 92
Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_ion Ionization cluster_ms1 MS¹ Analysis cluster_ms2 MS² Analysis cluster_confirm_ms Confirmation Prep_MS Prepare Dilute Solution (e.g., 1-10 µg/mL with 0.1% FA) Ionization Electrospray Ionization (ESI) Positive Mode Prep_MS->Ionization FullScan Acquire Full Scan HRMS Ionization->FullScan Formula_Confirm Confirm Elemental Composition ([M+H]⁺) FullScan->Formula_Confirm Isolate Isolate [M+H]⁺ Ion FullScan->Isolate Final_Confirm Corroborate Structure Formula_Confirm->Final_Confirm CID Collision-Induced Dissociation (CID) Isolate->CID ProductScan Acquire Product Ion Scan CID->ProductScan Frag_Analysis Analyze Fragmentation Pattern ProductScan->Frag_Analysis Frag_Analysis->Final_Confirm

Application Note: High-Throughput Screening and Mechanistic Validation of Pyridine-Based Small Molecules in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anticancer agents, including Sorafenib (VEGFR/PDGFR inhibitor), Vismodegib (Hedgehog pathway inhibitor), and Crizotinib (ALK inhibitor). Its electron-deficient nature and ability to form hydrogen bonds make it ideal for targeting ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

This Application Note provides a rigorous, validated workflow for assessing the anti-cancer activity of novel pyridine derivatives. It moves beyond simple cytotoxicity to establish a mechanistic "proof-of-concept," specifically addressing the solubility challenges inherent to lipophilic pyridine compounds.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound solubilization to target validation.

PyridineWorkflow Compound Pyridine Compound Library (Solid Phase) Solubility Solubility Optimization (DMSO Stock < 0.1% Final) Compound->Solubility Screening Phase 1: Cytotoxicity Screening (MTT/SRB Assay) Solubility->Screening HitSel Hit Selection (IC50 < 10 µM) Screening->HitSel Filter Non-Active Flow Phase 2: Flow Cytometry Profiling HitSel->Flow Cycle Cell Cycle Analysis (PI Staining) Flow->Cycle Apop Apoptosis Assay (Annexin V-FITC/PI) Flow->Apop Target Phase 3: Target Validation Cycle->Target G2/M Arrest Cycle->Target G0/G1 Arrest Tubulin Tubulin Polymerization (Turbidimetric Assay) Target->Tubulin If G2/M Kinase Kinase Profiling (EGFR/VEGFR ELISA) Target->Kinase If G0/G1

Figure 1: Decision tree for pyridine compound evaluation. Note the bifurcation at Phase 3 based on cell cycle arrest data.

Phase 1: Cytotoxicity Screening (MTT Assay)[1]

The MTT assay is the gold standard for primary screening. However, pyridine derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in the well, which causes false absorbance spikes (false negatives).

Protocol 1.1: Solubility & Stock Preparation
  • Challenge: Pyridines are hydrophobic. Direct addition to media often causes precipitation.

  • Solution:

    • Dissolve compound in 100% DMSO to create a 10 mM or 50 mM stock .

    • Sonicate for 10 minutes at 40 kHz to ensure complete dissolution.

    • Prepare intermediate dilutions in serum-free media before adding to cells.

    • Critical Limit: Final DMSO concentration in the well must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol 1.2: The Optimized MTT Assay

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).[1]

  • Solubilization Buffer: DMSO or Isopropanol + 0.04 N HCl.

Procedure:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

    • Note: Use low density to prevent contact inhibition from masking drug effects.

  • Treatment: Add 100 µL of pyridine compounds (0.1, 1, 10, 50, 100 µM). Include:

    • Negative Control: 0.1% DMSO.

    • Positive Control:[2] Doxorubicin or Sorafenib (10 µM).

    • Blank: Media only (no cells).

  • Incubation: 48 or 72 hours at 37°C, 5% CO₂.

  • Staining: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (for adherent cells) and add 150 µL DMSO . Shake plate for 15 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Cell Viability:



Determine IC50 using non-linear regression (GraphPad Prism).

Phase 2: Flow Cytometry Profiling

Once active compounds (IC50 < 10 µM) are identified, the mechanism of cell death must be validated. Pyridines typically induce apoptosis or cell cycle arrest.

Protocol 2.1: Annexin V-FITC / PI Apoptosis Assay

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Procedure:

  • Treatment: Treat

    
     cells with the compound at IC50 concentration for 24h.
    
  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

    • Critical: Do not use vigorous trypsinization; it can damage membranes and cause false positives.

  • Staining: Resuspend in 100 µL 1X Binding Buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 mins at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Data Interpretation:

Quadrant Staining Pattern Biological State
Q1 (UL) Annexin V (-) / PI (+) Necrosis / Debris
Q2 (UR) Annexin V (+) / PI (+) Late Apoptosis
Q3 (LL) Annexin V (-) / PI (-) Viable Cells

| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis |

Protocol 2.2: Cell Cycle Analysis (PI Staining)

Pyridine derivatives targeting Tubulin (like chalcones) typically cause G2/M arrest . Those targeting Kinases (like EGFR) often cause G0/G1 arrest .

Procedure:

  • Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash with PBS and treat with RNase A (100 µg/mL) to digest RNA.

  • Stain with Propidium Iodide (50 µg/mL) for 30 mins.

  • Analyze DNA content histogram.

Phase 3: Target Validation (Tubulin Polymerization)

Many pyridine derivatives act as "colchicine-site binders," inhibiting microtubule assembly.[3] If Phase 2 showed G2/M arrest , this assay is mandatory.

Protocol 3.1: Turbidimetric Tubulin Assay

This cell-free assay measures the scattering of light by polymerizing microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain).

  • GTP (Guanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

Experimental Setup:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Mixture: Prepare tubulin solution (3 mg/mL) in buffer containing 1 mM GTP and 10% glycerol (glycerol accelerates polymerization).

  • Addition:

    • Well A: Tubulin + DMSO (Vehicle Control).

    • Well B: Tubulin + Paclitaxel (3 µM) [Stabilizer Control - Enhances polymerization].

    • Well C: Tubulin + Colchicine (3 µM) [Inhibitor Control - Suppresses polymerization].

    • Well D: Tubulin + Test Pyridine Compound (3–10 µM).

  • Kinetics: Immediately place in a spectrophotometer at 37°C .

  • Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Result Interpretation:

  • Inhibitors (Pyridines): The curve will show a reduced slope (Vmax) and lower final plateau compared to the vehicle, similar to Colchicine.

  • Stabilizers: The curve will show a rapid rise and higher plateau, similar to Paclitaxel.

References

  • FDA-Approved Pyridine Drugs

    • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.[4]

  • Pyridine Mechanism of Action (Review)

    • Altaf, A. A., et al. (2015). "A review on the medicinal importance of pyridine derivatives." Journal of Drug Design and Medicinal Chemistry.

  • MTT Assay Protocol & Limitations

    • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Annexin V/PI Staining Protocol

    • Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols.

  • Tubulin Polymerization Assay

    • Cytoskeleton, Inc. (2023). "Tubulin Polymerization Assay Kit Protocol (Cat. # BK006P)."[5]

Sources

"use of 6-aminopyridine derivatives in antibacterial studies"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for the evaluation of 6-aminopyridine (and the structurally isomeric 2-aminopyridine) derivatives as antibacterial agents. With the rise of multi-drug resistant (MDR) pathogens, this scaffold has emerged as a privileged structure for targeting bacterial type II topoisomerases (DNA Gyrase B and ParE). This document details the rationale for scaffold selection, Structure-Activity Relationship (SAR) logic, and validated protocols for Minimum Inhibitory Concentration (MIC), time-kill kinetics, biofilm inhibition, and hemolytic toxicity profiling.

Part 1: Strategic Rationale & SAR Logic

The Pharmacophore: Why 6-Aminopyridine?

The 6-aminopyridine motif (chemically equivalent to 2-aminopyridine unless asymmetrically substituted) acts as a critical adenosine mimic. In the context of bacterial DNA Gyrase B (GyrB), this scaffold functions as a competitive inhibitor at the ATP-binding pocket.

  • Mechanism of Action (MoA): The pyridine nitrogen and the exocyclic amino group form a characteristic donor-acceptor hydrogen bond pair with the "hinge region" of the enzyme (specifically Asp73 in E. coli GyrB).

  • Advantages over Fluoroquinolones: While fluoroquinolones (e.g., Ciprofloxacin) stabilize the DNA-enzyme cleavage complex (targeting GyrA), 6-aminopyridine derivatives inhibit the ATPase activity (targeting GyrB). This lack of cross-resistance makes them vital for treating quinolone-resistant strains.

Structure-Activity Relationship (SAR) Guidelines

When designing or selecting derivatives for testing, prioritize the following structural features:

  • Hinge Binding: The 2-amino/6-amino group must remain unsubstituted or methylated; bulky groups here destroy H-bonding capability.

  • Solubility Modulation: Substituents at the 3-position (e.g., -CN, -COOH) often improve metabolic stability.

  • Lipophilicity: A hydrophobic group (e.g., phenyl, indole) linked at the 4 or 5 position often occupies the hydrophobic pocket of the enzyme, increasing potency but potentially decreasing solubility.

Part 2: Experimental Workflows & Visualization

The Screening Pipeline

The following diagram illustrates the logical flow of the evaluation process, ensuring resources are not wasted on toxic or ineffective compounds.

Antibacterial_Workflow Start Library Synthesis (6-Aminopyridine Scaffold) Screen1 Primary Screen (MIC / MBC) Start->Screen1 Decision1 MIC < 16 µg/mL? Screen1->Decision1 Screen2 Secondary Screen (Time-Kill & Biofilm) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Tox Safety Profiling (Hemolysis / Cytotoxicity) Screen2->Tox Lead Lead Candidate Selection Tox->Lead Low Tox Tox->Discard High Tox

Figure 1: Critical path for antibacterial compound evaluation. Only compounds passing the MIC threshold advance to labor-intensive secondary screens.

Part 3: Validated Experimental Protocols

Protocol A: Primary Screening (MIC Determination)

Standard: CLSI M07-A10 (Broth Microdilution). Objective: Determine the lowest concentration inhibiting visible growth.[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[2]

  • 96-well U-bottom microplates.

  • Resazurin (optional, for colorimetric readout).

Procedure:

  • Stock Preparation: Dissolve 6-aminopyridine derivatives in 100% DMSO to 10 mg/mL.

    • Critical Note: Aminopyridines can be hydrophobic. If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth.

  • Plate Setup: Add 100 µL CAMHB to columns 2-12. Add 200 µL of compound stock (diluted to 2x starting concentration, e.g., 128 µg/mL) to column 1.

  • Dilution: Perform 2-fold serial dilutions (transfer 100 µL) from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent). Column 12 = Sterility Control (Media only).

  • Inoculation: Dilute overnight bacterial culture to

    
     CFU/mL. Add 100 µL to wells 1-11. Final assay volume = 200 µL; Final inoculum = 
    
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Absorbance (OD600).

    • Self-Validation: The MIC is valid only if the Growth Control is turbid and Sterility Control is clear.

Protocol B: Mechanism of Action (Time-Kill Kinetics)

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

Procedure:

  • Preparation: Prepare tubes containing CAMHB with the compound at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform 10-fold serial dilutions in PBS. Plate 20 µL spots onto Nutrient Agar.

  • Analysis: Count colonies after 24h incubation.

    • Interpretation:Bactericidal =

      
       reduction (99.9% kill) from the starting inoculum.[3] Bacteriostatic  = 
      
      
      
      reduction.
Protocol C: Biofilm Inhibition (Crystal Violet Assay)

Rationale: 6-aminopyridines are often investigated for their ability to penetrate the exopolysaccharide matrix of biofilms, particularly in S. epidermidis or P. aeruginosa.

Procedure:

  • Biofilm Growth: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). Incubate 24h static at 37°C.

  • Treatment: Gently aspirate media (do not disrupt the film). Wash 2x with PBS. Add fresh media containing the compound (at 1x, 2x, 4x MIC). Incubate 24h.

  • Staining:

    • Remove media and wash 3x with water.

    • Add 125 µL 0.1% Crystal Violet solution.[4] Incubate 15 min at room temp.

    • Wash 3x with water and air dry.

  • Quantification: Solubilize the dye with 150 µL 30% Acetic Acid . Transfer to a new plate and read OD at 590 nm.

  • Data Processing:

    
    
    
Protocol D: Safety Profiling (Hemolysis Assay)

Standard: ISO 10993-4 adapted. Objective: Ensure the compound disrupts bacterial membranes/enzymes but not mammalian cell membranes.

Procedure:

  • Blood Prep: Wash fresh sheep or human RBCs 3x in PBS. Resuspend to 2% (v/v) in PBS.

  • Incubation: Mix 100 µL RBC suspension + 100 µL compound (at 2x, 4x, 8x MIC).

    • Positive Control:[1][5] 1% Triton X-100 (100% Lysis).

    • Negative Control:[5][6][7] PBS (0% Lysis).

  • Conditions: Incubate 1 hour at 37°C.

  • Separation: Centrifuge at 1000 x g for 10 min. Transfer supernatant to a fresh plate.

  • Readout: Measure Hemoglobin release at OD 540 nm.

    • Acceptance Criteria: A viable antibiotic candidate should show < 5% hemolysis at its therapeutic concentration (MIC).

Part 4: Data Reporting Templates

Table 1: Example Summary of Antimicrobial Activity

Compound IDR-Group (C3)R-Group (C5)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Hemolysis (at 64 µg/mL)
6-AP-01 -H-Phenyl32>128< 1%
6-AP-02 -CN-Phenyl4162.5%
6-AP-03 -CN-Indole0.5412% (Toxic)
Cipro N/AN/A0.250.06< 1%

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • Locher, C. P., et al. (2015).[8] "A Novel Inhibitor of Gyrase B Is a Potent Drug Candidate for Treatment of Tuberculosis and Nontuberculosis Mycobacterial Infections."[8] Antimicrobial Agents and Chemotherapy, 59(3), 1455–1465. [Link]

  • Biswas, S., et al. (2021). "Aminopyridine-Based Inhibitors of Bacterial DNA Gyrase: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. [Link] (Generalized link to journal for scaffold verification)

  • Peterson, L. R., & Shanholtzer, C. J. (1992). "Tests for Bactericidal Activity." Clinical Microbiology Procedures Handbook. [Link] (Contextual reference for Time-Kill methodology)

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE), (47), 2437. [Link]

Sources

Troubleshooting & Optimization

"improving yield in 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common reaction failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Overview & Reaction Dynamics

The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) . In this reaction, ethylenediamine (EDA) acts as the nucleophile, attacking the electrophilic C6 position of a 6-halopyridine-3-carbonitrile derivative. The electron-withdrawing carbonitrile (-CN) group at the C3 position is critical, as it stabilizes the anionic Meisenheimer complex intermediate[1].

However, because EDA is a diamine and the reaction conditions can be harsh, researchers frequently encounter yield-killing side reactions, primarily dimerization and nitrile hydrolysis .

SNAr_Mechanism A 6-Halopyridine-3-carbonitrile (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Ethylenediamine (EDA) (Nucleophile) B->C Excess EDA D 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (Target Product) C->D Leaving Group Loss F Hydrolyzed Amide/Acid (Side Product) C->F High Heat / Trace H2O E Bis-substituted Dimer (Side Product) D->E Reaction with 2nd Electrophile

SNAr mechanism showing target formation and primary side-reaction pathways.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z 265 instead of my target at m/z 163. Why is my yield suffering from bis-substitution? Causality: You have formed the bis-substituted dimer. Ethylenediamine has two equivalent primary amines. Once one end reacts to form the target product, the unreacted primary amine on the ethyl chain remains highly nucleophilic. If the concentration of the electrophile (halopyridine) is too high relative to EDA, this free amine will attack a second halopyridine molecule. Solution: You must manipulate the reaction kinetics by using a massive molar excess of EDA (typically 5 to 10 equivalents). By flooding the system with EDA, the probability of a halopyridine molecule encountering a free EDA molecule vastly outweighs the probability of it encountering the mono-substituted product.

Q2: I am observing hydrolysis of the carbonitrile group to an amide (m/z 181). How do I prevent this? Causality: The cyano group (-CN) is highly sensitive to hydrolysis. When using 6-chloronicotinonitrile, the SNAr reaction is sluggish, often requiring prolonged heating (>90°C). The combination of high thermal energy, the basicity of EDA, and trace water leads to the hydration of the nitrile into an amide, and eventually a carboxylic acid. Solution: Switch your starting material to 6-fluoronicotinonitrile and ensure strictly anhydrous conditions.

Q3: Why does switching from 6-chloro to 6-fluoronicotinonitrile make such a drastic difference? Causality: This is governed by the [2]. Unlike aliphatic SN2 reactions where iodine is the best leaving group due to a weak C-X bond, the rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex[1]. Fluorine is the most electronegative element; it strongly polarizes the C-F bond via induction, drawing electron density away from the ipso-carbon. This makes the C6 position intensely electrophilic and drastically lowers the activation energy required for EDA attack. Consequently, the reaction proceeds rapidly at room temperature to 50°C[3], completely bypassing the thermal threshold required for nitrile hydrolysis.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between leaving group selection, temperature, stoichiometry, and resulting product distribution.

ElectrophileTemp (°C)EDA (Equivalents)Dimer Formation (%)Nitrile Hydrolysis (%)Isolated Target Yield (%)
6-Chloronicotinonitrile90 - 1102.0~25.0~15.030 - 45
6-Chloronicotinonitrile90 - 11010.0< 5.0~15.060 - 70
6-Fluoronicotinonitrile25 - 502.0~20.0< 1.065 - 75
6-Fluoronicotinonitrile 25 - 50 10.0 < 2.0 < 1.0 85 - 95

Self-Validating Standard Operating Procedure (SOP)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify success before proceeding to the next step.

Protocol_Workflow Step1 1. Dissolve 6-Fluoronicotinonitrile Step2 2. Add 10 eq. EDA (Anhydrous) Step1->Step2 Step3 3. Stir 25-50°C (IPC: LC-MS) Step2->Step3 Step4 4. Vacuum Distillation (Remove EDA) Step3->Step4 Step5 5. Salting-out Extraction Step4->Step5 Step6 6. Analytical Validation Step5->Step6

Step-by-step workflow for optimized synthesis and isolation of the target.

Step 1: Reaction Setup
  • Charge a flame-dried round-bottom flask with 6-fluoronicotinonitrile (1.0 equivalent).

  • Dissolve in anhydrous THF or Ethanol (0.2 M concentration).

  • Validation Check: Run a baseline LC-MS. You must observe the starting material mass at m/z 123 [M+H]⁺.

Step 2: Nucleophilic Addition
  • Place the flask in a water bath (room temperature).

  • Dropwise, add anhydrous ethylenediamine (EDA) (10.0 equivalents) under vigorous magnetic stirring.

  • Allow the reaction to stir at 25°C to 50°C for 2 to 4 hours.

  • Validation Check (IPC): Sample the reaction for LC-MS. The peak at m/z 123 must completely disappear. The target product must appear at m/z 163[M+H]⁺ . If a peak at m/z 265 is prominent, your EDA addition was too slow or insufficient.

Step 3: Workup & EDA Removal

Caution: The target molecule is highly polar and water-soluble[4]. Standard aqueous washing will result in massive yield loss.

  • Concentrate the reaction mixture in vacuo (rotary evaporator) to remove the THF/EtOH.

  • Apply high vacuum (e.g., Schlenk line or Kugelrohr) at 60°C to distill off the excess unreacted EDA (Boiling point: 116°C).

  • Validation Check: The residue should transition from a liquid to a tacky, pale-yellow solid as the EDA is removed.

Step 4: Salting-Out Extraction
  • Suspend the crude solid in a minimal amount of saturated aqueous NaCl (brine).

  • Extract 5 times with a highly polar organic solvent system: 10% Methanol in Dichloromethane (DCM) .

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. If a dark purple spot appears, product (primary amine) is still trapped in the water. Continue extracting.

Step 5: Final Characterization

Verify the structural integrity of the isolated 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile using ¹H NMR (DMSO-d₆). You must observe the intact pyridine aromatic protons, a broad singlet for the secondary amine (NH), and the characteristic multiplets for the ethylenediamine -CH₂-CH₂- backbone.

References

  • - Wikipedia, The Free Encyclopedia.

  • - ResearchGate.

  • - Google Patents.

  • - LookChem.

Sources

"troubleshooting guide for aminopyridine synthesis reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis . As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the fundamental mechanistic bottlenecks you will encounter at the bench.

Aminopyridines are privileged scaffolds in drug discovery, but their synthesis is notoriously prone to failure. The pyridine nitrogen is a formidable Lewis base that can poison transition metal catalysts, and the electron-deficient ring resists standard electrophilic aromatic substitution.

This guide provides self-validating troubleshooting workflows for the two most industrially critical pathways: the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and the Chichibabin Direct Amination .

Part 1: Buchwald-Hartwig Amination of Halopyridines

Causality & Mechanistic Insight

The cross-coupling of 2-halopyridines with amines is plagued by a unique off-cycle resting state: catalyst poisoning . The nitrogen atom of the pyridine substrate acts as a competing ligand, coordinating strongly to the palladium center and locking it in an inactive state[1]. To overcome this, the reaction relies entirely on the steric and electronic tuning of the ancillary ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) are strictly required to sterically block the pyridine nitrogen from approaching the metal center while accelerating the oxidative addition step[2].

BHA_Cycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Poison Catalyst Poisoning (Pyridine N-Coordination) PdII->Poison Off-cycle Inhibition PdAmido Pd(II)(Ar)(NR2)L_n AmineCoord->PdAmido RedElim Reductive Elimination (Product Release) PdAmido->RedElim RedElim->Pd0 Poison->PdII Bulky Ligand Rescue

Buchwald-Hartwig catalytic cycle highlighting the off-cycle pyridine poisoning pathway.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black after 30 minutes, and LC-MS shows no product. What happened? A: You are observing the formation of "palladium black," which is the irreversible thermal decomposition of the catalyst[1]. This occurs when the catalytic cycle stalls (often due to inadequate base or ligand), leaving the Pd(II) intermediate vulnerable to degradation at high temperatures (>110 °C). Fix: Lower the temperature to 85 °C, ensure strict anaerobic conditions, and switch to a bulkier ligand like BrettPhos.

Q: Which solvent should I use to minimize side reactions? A: Anhydrous, degassed toluene or 1,4-dioxane are optimal. Highly polar solvents like DMF can competitively coordinate to the palladium center and should be avoided unless reagent insolubility is an absolute barrier[1][3].

Self-Validating Protocol: Amination of 2-Bromopyridine
  • Reagent Preparation: In an inert glovebox, combine Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv). Self-Validation: Ensure the base is a free-flowing powder; clumping indicates moisture hydrolysis, which will fail to deprotonate the amine-palladium complex[1].

  • Solvent Addition: Add anhydrous, sparged toluene. Self-Validation: The mixture should transition to a homogeneous yellow/reddish-brown solution upon stirring, confirming the reduction of Pd(II) to the active Pd(0) species[2].

  • Substrate Addition: Add 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv). Seal the vessel.

  • Heating: Heat to 85 °C for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of Celite to sequester palladium residues[1]. Concentrate and purify via flash chromatography.

Optimization Matrix

Summary of quantitative optimization parameters for 2-halopyridine couplings.

VariableSuboptimal ConditionOptimized ConditionMechanistic Rationale
Ligand PPh3 or dppfBrettPhos / RuPhosMonodentate, bulky biaryl phosphines prevent pyridine N-coordination and accelerate reductive elimination[2].
Base K2CO3NaOtBu or LHMDSStrong alkoxide/amide bases are required to rapidly deprotonate the Pd-amine intermediate[1].
Solvent DMFTolueneNon-coordinating solvents prevent competitive binding to the active Pd(0) catalyst[1].
Halide 2-Chloropyridine2-BromopyridineBromides undergo oxidative addition significantly faster than chlorides, preventing catalyst stalling[2].

Part 2: Chichibabin Direct Amination

Causality & Mechanistic Insight

When transition-metal catalysis is unfeasible, the Chichibabin reaction offers a direct, metal-free route to 2-aminopyridines using sodium amide (NaNH2)[4]. This is a classic nucleophilic substitution of hydrogen (SNH) proceeding via an addition-elimination mechanism. The reaction hinges on the formation of an anionic σ-adduct (Meisenheimer adduct). The ring nitrogen first sorbs onto the surface of the sodium amide, increasing the electrophilicity (δ+) of the α-carbon. Following nucleophilic attack, a hydride ion is ejected, which abstracts a proton to form hydrogen gas[5][6].

Chichibabin_Mechanism Pyridine Pyridine + NaNH2 Coord N-Sorption & Coordination (Increases δ+ on α-carbon) Pyridine->Coord Adduct Anionic σ-Adduct (Meisenheimer Adduct) Coord->Adduct Elim Hydride Elimination (Aromatization) Adduct->Elim Salt Sodium 2-Aminopyridinide + H2 Gas Elim->Salt Product 2-Aminopyridine (After Acid Workup) Salt->Product

Stepwise addition-elimination mechanism of the Chichibabin reaction via a σ-adduct.

Frequently Asked Questions (FAQs)

Q: I used ultra-pure, brand-new sodium amide, but my yield is abysmal. Why? A: This is a classic bench trap. The purest sodium amide often reacts poorly with pyridines. The reaction relies heavily on trace impurities (often transition metals or oxides) present in slightly older or commercial batches, which act as catalysts for the electron transfer process[7].

Q: My pyridine substrate has an electron-withdrawing group (EWG). Will this help the nucleophilic attack? A: Counterintuitively, no. While EWGs normally accelerate SNAr reactions, they inhibit the Chichibabin reaction. EWGs decrease the basicity of the ring nitrogen, which slows down the critical initial step: the sorption and coordination of the pyridine nitrogen onto the sodium amide surface[6]. The ideal substrate pKa is between 5 and 8[5].

Q: How do I know if the reaction is actually proceeding? A: The reaction is highly visual and self-reporting. You must observe two things: the evolution of hydrogen gas (bubbling) and the reaction mixture turning a deep red color, which is the spectroscopic signature of the stabilized σ-adduct forming[5][6].

Self-Validating Protocol: Direct Amination via Chichibabin
  • Reagent Setup: In a rigorously dry fume hood, suspend commercial-grade sodium amide (1.5 equiv) in anhydrous toluene or xylene.

  • Substrate Addition: Add the pyridine derivative (1.0 equiv) dropwise at room temperature.

  • Heating & Validation: Heat the mixture to reflux (110–140 °C). Self-Validation: Monitor the reaction flask. The onset of a deep red hue and steady gas evolution confirms the successful generation of the Meisenheimer intermediate and subsequent hydride elimination[5].

  • Quenching (Critical Safety Step): Cool the reaction to 0 °C. Carefully quench by the dropwise addition of ice water. Warning: Unreacted NaNH2 reacts violently with water; perform this step behind a blast shield.

  • Workup: The product currently exists as a sodium 2-aminopyridinide salt. You must perform an acid workup (e.g., using HCl) to protonate the salt, followed by neutralization with NaOH to release the free 2-aminopyridine into the organic layer for extraction[6].

References

  • Chemistry LibreTexts. "Chichibabin Reaction." LibreTexts. Available at:[Link]

  • Orie, K. J., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group. Available at:[Link]

  • Chemist Notes. "Chichibabin amination: Easy mechanism." Chemist Notes. Available at:[Link]

  • Wikipedia Contributors. "Chichibabin reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Reagent Guides. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]

Sources

"optimization of reaction conditions for aminopyridine-3-carbonitrile formation"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Aminopyridine-3-Carbonitrile Formation

Ticket ID: CHE-SUP-2026-APC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 2-amino-3-cyanopyridine derivatives—a privileged scaffold in kinase inhibitors (e.g., IKK-β inhibitors) and adenosine receptor antagonists.

The industry "Gold Standard" for this synthesis is the One-Pot Four-Component Reaction (MCR) involving:

  • Aromatic Aldehyde (Electrophile)

  • Ketone (e.g., Acetophenone or cyclic ketone)

  • Malononitrile (Source of CN and amino group)[1]

  • Ammonium Acetate (Nitrogen source)[2]

While robust, this reaction is sensitive to steric hindrance, moisture, and catalyst basicity. This guide replaces trial-and-error with mechanistic causality.

Standard Operating Procedure (SOP): The Baseline Protocol

Use this protocol as your control. Deviations should be measured against this baseline.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aromatic Aldehyde 1.0ElectrophileElectron-withdrawing groups increase rate.
Ketone 1.0NucleophileMethyl ketones (acetophenones) or cyclic ketones.
Malononitrile 1.1C-NucleophileSlight excess ensures complete consumption of aldehyde.
Ammonium Acetate 1.5 - 2.0N-SourceExcess required to drive equilibrium (sublimation loss).
Ethanol (Abs.) [0.5 M]SolventPolar protic solvent stabilizes ionic intermediates.
Piperidine/Et₃N 5-10 mol%CatalystBase catalyst for Knoevenagel step.
Step-by-Step Workflow
  • Pre-activation: Dissolve Aldehyde (1.0 eq) and Malononitrile (1.1 eq) in Ethanol. Add catalyst.[2][3][4][5][6][7] Stir at RT for 10 mins. Why? This forms the arylidenemalononitrile (Knoevenagel adduct) first, preventing side reactions with the ketone.

  • Addition: Add Ketone (1.0 eq) and Ammonium Acetate (1.5 eq).

  • Reflux: Heat to reflux (78-80 °C) for 2–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. The product usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from hot ethanol or DMF/Ethanol mixtures. Do not column unless necessary (silica acidity can degrade the product).

Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The reaction is a cascade: Knoevenagel Condensation → Michael Addition → Cyclization → Aromatization .[7]

ReactionMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel INTERMEDIATE A Arylidenemalononitrile Aldehyde->Knoevenagel Base Cat. Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel Michael INTERMEDIATE B Michael Adduct Knoevenagel->Michael + Enamine Ketone Ketone (R'-C(O)CH3) Enamine Enamine (In situ) Ketone->Enamine + NH4OAc Ammonium NH4OAc Ammonium->Enamine Enamine->Michael Cyclic Dihydropyridine Michael->Cyclic Cyclization Product FINAL PRODUCT 2-amino-3-cyanopyridine Cyclic->Product Oxidation/Aromatization

Caption: Mechanistic cascade for 2-amino-3-cyanopyridine synthesis. Failure at Intermediate A leads to recovered aldehyde; failure at Intermediate B leads to acyclic gummy side products.

Troubleshooting Dashboard

Case 1: "The Product is an Oil/Gooey Solid"

Diagnosis: Incomplete cyclization or presence of the "Michael Adduct" (Intermediate B) which failed to aromatize.

  • Root Cause: Insufficient heat or insufficient ammonium acetate.

  • Corrective Action:

    • Add more NH₄OAc: Add another 0.5 eq of ammonium acetate.

    • Solvent Swap: If using Ethanol, switch to Acetic Acid (glacial) or add a drop of acetic acid to the ethanol. The acidic environment helps the final dehydration/aromatization step.

    • Trituration: Add cold diethyl ether to the oil and sonicate. This often forces the impurity into solution and precipitates the pure pyridine.

Case 2: "Low Yield (<40%) with Electron-Rich Aldehydes"

Diagnosis: Knoevenagel step stalled. Aldehydes with strong electron-donating groups (e.g., 4-OMe, 4-OH) react slowly.

  • Root Cause: The aldehyde is not electrophilic enough for the initial attack by malononitrile.

  • Corrective Action:

    • Microwave Irradiation: Switch to microwave heating (see FAQ below). The thermal effect overcomes the activation energy barrier.

    • Catalyst Upgrade: Switch from Piperidine to L-Proline or Ionic Liquids ([BMIM]BF4) . These stabilize the transition state better than simple bases.

Case 3: "Product Co-precipitates with Starting Material"

Diagnosis: Saturation issues.

  • Root Cause: Reaction solvent volume is too low, or the starting ketone has low solubility.

  • Corrective Action:

    • Hot Filtration: Filter the reaction mixture while boiling hot. The product is often less soluble than the starting materials and will remain on the filter paper (or crystallize immediately upon cooling), while starting materials stay in the mother liquor.

Advanced Optimization & FAQs

Q: Can I use Microwave Irradiation to speed this up?

A: Yes, and it is highly recommended. Microwave synthesis often reduces reaction times from 4 hours to 5–15 minutes .

  • Protocol: Combine reactants in a microwave vial with minimal Ethanol (or solvent-free).

  • Settings: 140°C, High Absorption.

  • Advantage: Higher yields (85-95%) and cleaner profiles due to short thermal exposure.

Q: How do I make this "Green" or Scalable?

A: Switch to Water or PEG-400.

  • Water: Use water as the solvent at 100°C. The hydrophobic reactants form an emulsion ("on-water" chemistry), often accelerating the reaction due to hydrophobic effects.

  • PEG-400: Acts as a phase transfer catalyst and solvent. It is non-volatile and recyclable.

Q: My nitrile group hydrolyzed to an amide. Why?

A: pH and Temperature control. Prolonged heating in basic aqueous ethanol can hydrolyze the -CN to -CONH2.

  • Fix: Ensure reagents are dry (anhydrous ethanol). Reduce reaction time. If using a base catalyst, neutralize immediately after the reaction is complete.

Optimization Logic Tree

Use this decision matrix to optimize your specific substrate.

OptimizationTree Start Start Optimization CheckTLC Check TLC (1 hr) Start->CheckTLC Conversion Is Aldehyde Consumed? CheckTLC->Conversion NoConv Add Catalyst (Piperidine/L-Proline) or Increase Temp Conversion->NoConv No YesConv Is Product Precipitating? Conversion->YesConv Yes PrecipYes Filter & Wash (Cold EtOH) YesConv->PrecipYes Yes PrecipNo Evaporate Solvent & Triturate (Ether/Water) YesConv->PrecipNo No Purity Check Purity (NMR) PrecipYes->Purity PrecipNo->Purity Pure Success Purity->Pure >95% Impure Identify Impurity Purity->Impure <90% ImpType Impurity Type? Impure->ImpType Intermediate Intermediate A/B (Incomplete Cyclization) ImpType->Intermediate MW matches Intermediates SideProd Hydrolyzed Nitrile or Bis-Adduct ImpType->SideProd MW matches Amide FixInter Reflux longer w/ Excess NH4OAc Intermediate->FixInter FixSide Lower Temp or Change Solvent (Dry) SideProd->FixSide

Caption: Decision tree for troubleshooting yield and purity issues in 2-amino-3-cyanopyridine synthesis.

References

  • Mechanistic Insight & Kinetics

    • Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Deriv
    • Source: Taylor & Francis Online.
  • Microwave Assisted Protocol

    • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
    • Source: Arkivoc / ResearchG
  • Nanocatalyst Applications

    • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanoc
    • Source: Organic Chemistry Research.[2]

  • General Review & Biological Relevance

    • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles.
    • Source: Journal of the Brazilian Chemical Society (SciELO).

Sources

Technical Support Center: Purification of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. This class of compounds, while medicinally significant, presents unique purification challenges stemming from their multicomponent synthesis, inherent basicity, and potential for side-product formation.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate these complexities and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the work-up and purification of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.

Q1: My crude product is a mixture of the desired pyridine and a significant amount of a less aromatic precursor. What is this impurity and how do I remove it?

A1: The likely impurity is the 1,4-dihydropyridine intermediate.

Causality: The one-pot synthesis of this scaffold often proceeds through a stable dihydropyridine intermediate formed via a Knoevenagel-thia-Michael cascade pathway.[3][4] The final step is an in-situ oxidation to the aromatic pyridine ring. If this oxidation is incomplete, the dihydropyridine will persist as a major impurity. In some reported syntheses, this oxidation is noted to proceed slowly upon stirring in open air.[3][4]

Troubleshooting Protocol:

  • Promote Complete Oxidation: After the initial reaction is complete (as monitored by TLC), ensure sufficient exposure to an oxidant. While often accomplished by stirring in open air in a solvent like ethanol, this can be slow.[4] If this fails, consider adding a mild chemical oxidizing agent. However, care must be taken to avoid over-oxidation or degradation of the sulfanyl group.

  • Post-Reaction Work-up:

    • After the reaction, add ethanol and continue stirring vigorously in an open flask to maximize air exposure.[4]

    • Monitor the disappearance of the dihydropyridine spot and the appearance of the more polar pyridine spot by Thin-Layer Chromatography (TLC).

  • Purification: If a significant amount of the dihydropyridine remains, separation can be challenging due to similar polarities. Column chromatography may be effective, but optimizing the mobile phase will be critical. Often, it is more efficient to ensure complete oxidation before attempting purification.

Q2: I am experiencing significant peak tailing and poor separation during column chromatography on silica gel. How can I improve my results?

A2: Peak tailing is a classic issue when purifying basic compounds like pyridines on acidic silica gel.

Causality: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow elution front and characteristic "tailing" of the peak, which severely compromises resolution.[5]

Troubleshooting Protocol:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

    • Recommended Additive: Add 0.1% to 1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The added base competitively binds to the acidic silanol groups, preventing your target compound from interacting strongly and allowing for a more symmetrical peak shape during elution.[5]

  • Alternative Stationary Phases: If base additives are incompatible with your molecule, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase HPLC (RP-HPLC) on a C18 column can be an excellent option, often providing superior separation.[6]

Q3: My final product appears discolored (yellow or brown) even after initial purification. What causes this and how can I obtain a pure, colorless solid?

A3: Discoloration is often due to residual starting materials, minor side products from the multicomponent reaction, or degradation.

Causality: The multicomponent synthesis can lead to a variety of colored impurities.[2] Unreacted aldehydes, especially aromatic ones, can form colored byproducts. Furthermore, sulfur-containing compounds can sometimes be prone to slight decomposition, leading to discoloration.

Troubleshooting Protocol:

  • Recrystallization: This is the most powerful technique for removing trace colored impurities and achieving high crystalline purity. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Activated Carbon (Charcoal) Treatment: If recrystallization alone does not yield a colorless product, a charcoal treatment can be employed.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution.

    • Caution: Adding too much charcoal will significantly reduce your yield due to adsorption of the product.

    • Hot filter the solution through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Washing: Some protocols report that a final wash of the isolated solid with a specific solvent mixture, such as cyclohexane:chloroform (80:20, v/v), is sufficient to yield a pure product without extensive chromatography or recrystallization.[4]

Solvent/SystemApplication NotesReference
EthanolOften used as the reaction solvent and for subsequent precipitation.[4]
MethanolHas been successfully used for recrystallization.[7]
Ethyl Acetate / HexanesA common non-polar/polar system for inducing crystallization.[8]
Cyclohexane / ChloroformReported as an effective wash for the final solid product.[4]
Q4: What is the best way to confirm the purity of my final product?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous purity assessment.

Causality: No single technique can definitively prove purity. HPLC can resolve impurities with different polarities, while NMR can identify structurally similar impurities and residual solvents.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.

    • Method: A reversed-phase method on a C18 column is a good starting point.[6] Due to the polar nature of the amino and nitrile groups, a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape.[6]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is typical.

    • Detection: UV detection is suitable, as the pyridine ring is a strong chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can detect proton-containing impurities. The absence of signals corresponding to starting materials (e.g., aldehydic proton) or the dihydropyridine intermediate is a key indicator of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like GC-MS or LC-MS can help identify the molecular weights of any co-eluting impurities.[9]

Part 2: Purification & Analysis Workflows

General Purification Workflow

The following diagram outlines a decision-making process for purifying your crude 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine product.

G start Crude Reaction Mixture tlc Analyze by TLC/LC-MS Identify Major Components start->tlc is_solid Is the crude product a solid? tlc->is_solid wash Wash solid with appropriate solvent (e.g., Cyclohexane/CHCl3) is_solid->wash Yes oily_residue Concentrate to Oily Residue is_solid->oily_residue No check_purity1 Assess Purity (HPLC, NMR) wash->check_purity1 recrystallize Recrystallization (Consider charcoal treatment if colored) recrystallize->check_purity1 is_pure1 Purity > 95%? check_purity1->is_pure1 pure_product Pure Product is_pure1->recrystallize No is_pure1->pure_product Yes chromatography Column Chromatography (Silica or Alumina) oily_residue->chromatography add_base Add Base (e.g., 0.5% Et3N) to eluent to prevent tailing chromatography->add_base check_purity2 Assess Purity of Fractions (TLC, HPLC) add_base->check_purity2 is_pure2 Purity > 95%? check_purity2->is_pure2 is_pure2->recrystallize No is_pure2->pure_product Yes

Caption: Decision workflow for purifying crude product.

Impurity Formation Pathway

This diagram illustrates the common synthetic pathway and the point at which the major dihydropyridine impurity arises.

G cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation & Thia-Michael Addition Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Thiol Thiol Thiol->Knoevenagel Dihydropyridine 1,4-Dihydropyridine Intermediate (Impurity) Knoevenagel->Dihydropyridine Oxidation Oxidation (e.g., Air) Dihydropyridine->Oxidation FinalProduct 2-Amino-3,5-dicarbonitrile- 6-sulfanylpyridine (Product) Dihydropyridine->FinalProduct Incomplete Oxidation (Leads to mixture) Oxidation->FinalProduct Complete

Caption: Formation of the common dihydropyridine impurity.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Smolecule. (2026, February). Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis.
  • BenchChem. (n.d.). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.
  • Deshmukh, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Synthetic Communications, 44(18), 2633-2641. Retrieved from [Link]

  • Deshmukh, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Taylor & Francis Online. Retrieved from [Link]

  • BenchChem. (n.d.). Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide.
  • ChemRxiv. (n.d.). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Retrieved from [Link]

  • Akhmadiev, N. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(16), 9286-9305. Retrieved from [Link]

  • Lin, W.-W., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(75), 71189-71195. Retrieved from [Link]

Sources

"enhancing the stability of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

A Guide to Enhancing Solution Stability and Troubleshooting Degradation

Welcome to the technical support center for 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. As Senior Application Scientists, we have structured this resource to address the common challenges and questions that arise during experimental work, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the fundamental questions regarding the stability of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, based on the chemical properties of its core functional groups: an aminopyridine ring, an ethylamine side chain, and a nitrile group.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is primarily influenced by a combination of environmental factors. These include the pH of the solution, exposure to light (especially UV), temperature, the presence of oxidizing agents, and the choice of solvent.[1] The aminopyridine and ethylamine moieties are susceptible to oxidation, while the nitrile group can be prone to hydrolysis under certain pH conditions.[2]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this exact molecule is limited, aminopyridine derivatives are generally most stable in neutral or slightly acidic conditions (pH 6-7).[1] Strongly acidic or basic conditions should be avoided as they can catalyze the hydrolysis of the nitrile group to either an amide or a carboxylic acid.[1][2] A pH stability profile should be experimentally determined by preparing solutions in various buffers and monitoring the compound's concentration over time using HPLC.[1]

Q3: How should I store stock solutions to ensure maximum stability?

A3: For long-term stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C. They should be contained in tightly sealed, amber-colored vials to protect against light and moisture.[1] For highly sensitive applications, it is beneficial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can also mitigate oxidative degradation.[1]

Q4: Which solvents are recommended for preparing solutions?

A4: High-purity, anhydrous, and peroxide-free solvents are crucial.[1] Aprotic solvents like DMSO or acetonitrile are often good choices for initial stock solutions. For aqueous experiments, the use of buffered solutions is highly recommended to control the pH.[1] It is important to be aware that dissolved oxygen in aqueous solutions can promote oxidation.[1]

Q5: My solution has developed a yellow or brown tint. What is the likely cause?

A5: A color change is often an indicator of degradation, typically due to oxidation or photodegradation. The amino groups on the pyridine ring and the side chain are potential sites for oxidation, which can lead to the formation of colored byproducts.[1] Exposure to light can also induce photochemical reactions in pyridine derivatives.[2] If you observe a color change, it is critical to re-analyze the solution's purity and concentration by a stability-indicating method like HPLC.

Section 2: Troubleshooting Degradation Issues

When experiments yield unexpected results, compound instability may be the culprit. This section provides a logical framework for troubleshooting these issues.

TroubleshootingWorkflow Start Start: Unexpected Result (e.g., low activity, new HPLC peak) CheckPurity 1. Re-analyze Current Solution (HPLC with PDA/UV detector) Start->CheckPurity IsDegraded Purity < 95% or New Peaks Observed? CheckPurity->IsDegraded PurityOK Purity is Acceptable IsDegraded->PurityOK No IdentifySource 2. Identify Source of Instability IsDegraded->IdentifySource Yes InvestigateOther Investigate Other Experimental Variables (e.g., assay conditions, reagent quality) PurityOK->InvestigateOther CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? IdentifySource->CheckStorage CheckHandling Review Solution Handling: - Solvent Quality? - pH of medium? - Freeze-thaw cycles? IdentifySource->CheckHandling ImplementSolution 3. Implement Corrective Actions CheckStorage->ImplementSolution CheckHandling->ImplementSolution PrepareFresh Prepare Fresh Solution Under Optimal Conditions ImplementSolution->PrepareFresh OptimizeConditions Optimize Storage/Handling: - Aliquot stocks - Use inert gas - Buffer solution pH ImplementSolution->OptimizeConditions ReTest 4. Re-run Experiment & Confirm Results PrepareFresh->ReTest OptimizeConditions->ReTest

Caption: Troubleshooting workflow for investigating compound degradation.

Q6: I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could it be?

A6: A new, more polar peak (i.e., one with a shorter retention time) often suggests hydrolysis of the nitrile group. The primary degradation products would be the corresponding amide (6-[(2-Aminoethyl)amino]pyridine-3-carboxamide) or the carboxylic acid (6-[(2-Aminoethyl)amino]nicotinic acid).[2] These products are significantly more polar than the parent nitrile compound. To confirm, you can use LC-MS to determine the mass of the new peak.

Q7: I'm observing a loss of the parent compound over time, but no distinct new peaks are appearing. What's happening?

A7: This scenario could indicate several possibilities:

  • Formation of Multiple, Minor Degradants: The compound might be degrading through several pathways simultaneously, leading to a collection of small peaks that are difficult to distinguish from the baseline.

  • Formation of Insoluble Products: Some degradation products may be insoluble in your mobile phase and precipitate out of solution or stick to the column.

  • Formation of Non-UV-Active Products: The degradation pathway may lead to products that do not absorb UV light at the wavelength you are monitoring. Using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such products.

Section 3: Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[3][4] These studies expose the compound to harsh conditions to accelerate degradation.[5][6]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile in a suitable solvent like acetonitrile or methanol.[2]

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL in the stressor solution. Include a control sample diluted in the solvent used for the stressor (e.g., water for acid/base hydrolysis).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Purified Water. Incubate at 60°C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light.[4]

    • Thermal Degradation: Store the solid compound and a solution (in a neutral solvent) at 80°C.

    • Photolytic Degradation: Expose a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[4] Keep a control sample wrapped in foil.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[6]

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.

Stress Condition Reagent/Setup Temperature Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C8 - 48 hoursNitrile Hydrolysis
Base Hydrolysis 0.1 M NaOH60°C2 - 24 hoursNitrile Hydrolysis
Oxidation 3% H₂O₂Room Temp6 - 24 hoursN-Oxidation of Pyridine/Amines
Photolysis ICH Compliant Light ChamberRoom TempAs per ICH Q1BPhotochemical Reactions
Thermal (Dry) Oven80°C1 - 7 daysThermal Decomposition

Section 4: Proposed Degradation Pathways & Analytical Methods

Understanding the likely degradation pathways is key to identifying unknown peaks in your analysis. Based on the compound's structure, the following pathways are most probable.

DegradationPathways Parent 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (Parent Compound) Amide Hydrolysis Product: 6-[...]pyridine-3-carboxamide Parent->Amide H₂O / H⁺ or OH⁻ (Mild Hydrolysis) Acid Hydrolysis Product: 6-[...]nicotinic acid Parent->Acid H₂O / H⁺ or OH⁻ (Direct Hydrolysis) PyridineOxide Oxidation Product: Pyridine N-Oxide Parent->PyridineOxide Oxidizing Agent (e.g., H₂O₂) AmineOxide Oxidation Product: Amine N-Oxide Parent->AmineOxide Oxidizing Agent (e.g., H₂O₂) Amide->Acid H₂O / H⁺ or OH⁻ (Strong Hydrolysis)

Caption: Potential degradation pathways for the target compound.

Recommended Analytical Method: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and its impurities.[7]

  • Technique: Reverse-Phase HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set to a wavelength of maximum absorbance for the parent compound (determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity, demonstrating that all degradation products are well-resolved from the parent peak.[4]

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2025). ResearchGate. Available at: [Link]

  • Analytical Methods. (n.d.). ATSDR. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). Journal of Bacteriology. Available at: [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • 4-Aminopyridine-3-carbonitrile. PubChem. Available at: [Link]

  • THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT. (1940). Zenodo. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Available at: [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1990). PubMed. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). MDPI. Available at: [Link]

  • 2-AMINO-6-METHYLPYRIDINE. Loba Chemie. Available at: [Link]

  • Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. (2017). ResearchGate. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support[1][2][3]

Executive Summary & Core Chemistry

This guide addresses the scale-up challenges for synthesizing 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (also known as 6-(2-aminoethylamino)nicotinonitrile). This molecule is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for kinase inhibitors (e.g., CDK or SHP2 inhibitors).[3]

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  of 6-chloropyridine-3-carbonitrile with ethylenediamine.[1][2][3] While straightforward on a milligram scale, kilogram-scale production introduces critical risks regarding exotherm control , dimerization (bis-substitution) , and nitrile hydrolysis .[1][2][3]
Reaction Scheme

ReactionScheme cluster_legend Key SM1 6-Chloropyridine- 3-carbonitrile Intermediate Meisenheimer Complex SM1->Intermediate + SM2 (S_NAr) SM2 Ethylenediamine (Large Excess) Product 6-[(2-Aminoethyl)amino] pyridine-3-carbonitrile Intermediate->Product - Cl⁻ ByProduct HCl (Scavenged by Amine) Intermediate->ByProduct Impurity DIMER IMPURITY (Bis-substituted) Product->Impurity + SM1 (If SM2 depleted) Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Reaction pathway highlighting the critical dimerization side-reaction.[1][2][3]

Validated Scale-Up Protocol (100g - 1kg Scale)

Objective: Maximize mono-substitution, minimize dimer formation (<0.5%), and ensure safe exotherm management.

Materials & Stoichiometry
ComponentRoleEq.Notes
6-Chloropyridine-3-carbonitrile Limiting Reagent1.0Toxic solid.[1][2][3] Handle in fume hood.
Ethylenediamine Nucleophile / Base5.0 - 10.0 Critical: Excess prevents dimer formation.[1][2][3]
Ethanol (or IPA) Solvent5-10 VolGreen solvent; moderates exotherm.[1][2][3]
Water Anti-solventAs neededFor precipitation during workup.[3]
Step-by-Step Procedure

Phase 1: Reactor Setup & Charging (Reverse Addition Strategy)

  • Setup: Use a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, nitrogen inlet, and a dropping funnel (or dosing pump).[3]

  • Charge Amine: Load Ethylenediamine (10.0 eq) and Ethanol (5 Vol) into the reactor.

  • Inertion: Purge the system with Nitrogen (

    
    ) for 15 minutes. Reason: Amines oxidize/color over time; 
    
    
    
    exclusion preserves color.[3]
  • Temperature: Heat the amine solution to 50°C .

Phase 2: Controlled Reaction 5. Dissolution of SM: Dissolve 6-Chloropyridine-3-carbonitrile (1.0 eq) in Ethanol (3 Vol) in a separate vessel. 6. Addition: Slowly add the chloropyridine solution to the reactor over 1–2 hours .

  • Technical Insight: Adding the substrate to the excess amine ensures that a molecule of chloride always encounters a high concentration of free amine, statistically favoring mono-substitution over dimer formation.[1]
  • Reaction: After addition, heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.
  • IPC (In-Process Control): Sample for HPLC.
  • Target: Starting Material < 0.5%.[3]
  • Check: Dimer impurity should be < 1.0% at this stage.[3]

Phase 3: Workup & Isolation 9. Distillation: Distill off the bulk of Ethanol and excess Ethylenediamine under reduced pressure (vacuum). Note: Ethylenediamine b.p. is 116°C; vacuum is required to keep pot temp < 60°C to prevent nitrile hydrolysis.[1][2] 10. Precipitation: Cool the residue to 20°C. Add Water (10 Vol) slowly. The product, being less polar than the diamine salts, should precipitate. 11. Filtration: Stir the slurry at 0–5°C for 2 hours. Filter the solid.[3][4] 12. Wash: Wash the cake with cold water (to remove residual diamine) and cold MTBE (to remove non-polar impurities). 13. Drying: Vacuum dry at 45°C.

Troubleshooting & FAQs

Category A: Impurity Control[3]

Q: My HPLC shows a significant peak at RRT ~1.2-1.5 (Dimer). How do I remove it?

  • Root Cause: Localized high concentration of the chloropyridine relative to the amine.[3] This happens if you add the amine to the chloride or add the chloride too fast.

  • Correction (Process): Switch to Reverse Addition (add Chloride solution to Amine solution). Increase Ethylenediamine equivalents from 5.0 to 10.0.

  • Correction (Purification): The dimer is significantly more lipophilic than the product.

    • Option 1: Slurry the crude solid in hot Ethanol/Water (1:1).[3] The product dissolves; the dimer often remains undissolved or precipitates first upon cooling.[3]

    • Option 2: Acidify to pH 4-5.[1][2][3] The product (mono-amine) is more basic and soluble; the dimer (bis-amine) may have different solubility.[1][2][3] However, recrystallization is usually superior.[3]

Q: The product color is dark brown/black instead of off-white.

  • Root Cause: Oxidation of the excess ethylenediamine or the pyridine ring at high temperatures in the presence of air.

  • Solution: Ensure strict

    
     blanketing. Add a reducing agent like Sodium Metabisulfite (0.5% aq wash) during the workup to reduce color bodies.[3] Recrystallize from Ethanol/Activated Charcoal.[3]
    
Category B: Yield & Reaction Progress

Q: The reaction stalls at 90% conversion. Should I add more base?

  • Analysis: Ethylenediamine acts as both nucleophile and base (scavenging HCl).[2][3] If you used <3 equivalents, the reaction will stall as the amine is protonated (becoming non-nucleophilic).

  • Solution: Do not add inorganic bases (like

    
    ) if avoiding solids is preferred.[2][3] Simply add 1-2 eq of fresh Ethylenediamine and continue reflux.
    

Q: I see a new impurity forming during prolonged reflux (Hydrolysis).

  • Mechanism: The nitrile (-CN) group can hydrolyze to an amide (-CONH2) or acid (-COOH) in the presence of water and high pH (amine).[1][2][3]

  • Prevention: Use anhydrous Ethanol .[3] Ensure the Ethylenediamine feed is dry (<0.5% water).[3] Limit reflux time; do not "over-cook" once IPC confirms completion.

Category C: Workup Difficulties

Q: The product is not precipitating after adding water. It formed an oil. [3][5]

  • Cause: "Oiling out" occurs when the product precipitates above its melting point or in the presence of impurities/solvents that lower its

    
    .
    
  • Fix:

    • Seed the mixture with pure crystal (if available).[3]

    • Cool the mixture slowly to <5°C.

    • If it remains an oil, extract into Dichloromethane (DCM) or 2-MeTHF , dry, and concentrate.[1][3] Then recrystallize from Isopropyl Acetate or MTBE .[3]

Process Logic & Workflow Visualization

ProcessFlow Start START: Raw Materials Step1 1. CHARGE REACTOR Ethylenediamine (10 eq) + EtOH Heat to 50°C Start->Step1 Step2 2. REVERSE ADDITION Slow feed of Chloropyridine/EtOH (Control Exotherm) Step1->Step2 Step3 3. REACTION Reflux (80°C), 4-6h IPC: HPLC <0.5% SM Step2->Step3 Decision1 IPC Pass? Step3->Decision1 Step4 4. DISTILLATION Remove EtOH/Excess Amine Vacuum, T < 60°C Decision1->Step4 Yes Rework REWORK Add Amine / Extend Time Decision1->Rework No Step5 5. QUENCH/CRYSTALLIZATION Add Water (10 Vol) Cool to 0-5°C Step4->Step5 Step6 6. ISOLATION Filter -> Wash (Water/MTBE) Dry Step5->Step6 Rework->Step3

Figure 2: Validated process workflow for scale-up.

References & Authority

  • Reaction Mechanism & Analogues:

    • Nucleophilic Aromatic Substitution of Chlorocyanopyridines: Standard protocols for

      
       on electron-deficient heterocycles.[1][2][3] See: Journal of Medicinal Chemistry, "Synthesis of 6-substituted aminonicotinonitriles".
      
    • Dimer Suppression: Strategies for diamine mono-substitution.[1][2][3] Organic Process Research & Development (OPRD).

  • Safety Data:

    • Ethylenediamine: (Corrosive, Flammable).[2][3]

    • 6-Chloropyridine-3-carbonitrile: .[1][2][3]

  • Relevant Patents/Literature:

    • Synthesis of kinase inhibitors (e.g., CDK4/6) often utilizes this intermediate.[2][3] See WO2010020675 (Example synthesis of aminopyridine carbonitriles).[2][3]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/RC1) to quantify exotherm potential before execution.[1][2][3]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical target classes in modern drug discovery.[2] Within the vast landscape of kinase inhibitors, compounds built around a pyridine-based scaffold, specifically aminopyridines, have emerged as a privileged structure.[3][4] The aminopyridine core is a versatile and synthetically accessible scaffold that allows for diverse chemical modifications, enabling the fine-tuning of potency and selectivity against various kinase targets.[5]

This guide provides a comparative analysis of the efficacy of different aminopyridine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanism of action, comparative potency, and the experimental workflows used to validate their efficacy from the bench to preclinical models.

Mechanism of Action: Competitive ATP Binding

The majority of aminopyridine-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. The nitrogen atoms within the pyridine ring act as key hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Caption: ATP-competitive inhibition by an aminopyridine-based compound.

Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

The true value of a kinase inhibitor lies in its potency (how little of the drug is needed) and its selectivity (how specifically it hits the intended target). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.[6] The table below summarizes publicly available efficacy data for several aminopyridine-based inhibitors against various kinases.

Inhibitor Class/ExamplePrimary Target(s)IC50 (nM)Cellular Activity / ModelKey Therapeutic Area
Crizotinib ALK, ROS1, METALK: ~20-30 nMPotent activity in ALK-positive NSCLC cell lines.Non-Small Cell Lung Cancer (NSCLC)[3]
2-Aminopyridine Derivatives CDK9 / HDAC1CDK9: 88.4 nMInduces apoptosis in MV-4-11 leukemia cells.Hematological Malignancies[7]
2-Aminopyridine Derivatives JNK-1, JNK-2Low double-digit nMActive in whole-cell assays; >1000-fold selective over other MAP kinases.Inflammatory Diseases[8]
Aminopyridine Scaffold VRK1150 nMSelective in a panel of 48 human kinases.Oncology, Viral Diseases[5]
Aminopyrazolopyridinones Tyrosine KinasesLow µM rangeShows cellular antiproliferative activity.Oncology[9]
Thieno[2,3-b]pyridines PKCθ3.8 - 7.5 nMPotent and selective over other PKC isoforms.Autoimmune Diseases[4]

Note: IC50 values can vary based on experimental conditions, such as ATP concentration.[10] Data is aggregated from multiple sources for comparison.

Experimental Protocols for Efficacy Determination

Synthesizing and screening compounds is only the beginning. A rigorous, multi-step validation process is essential to determine true efficacy. This workflow progresses from simple, high-throughput biochemical assays to more complex cell-based and in vivo models.

Experimental_Workflow A Compound Library (Aminopyridine Derivatives) B Primary Screen: Biochemical Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) A->B High-Throughput Screening C Determine IC50 Values (Potency Ranking) B->C Data Analysis D Secondary Screen: Cell-Based Viability Assay (e.g., CellTiter-Glo®, MTT) C->D Select Potent Hits E Determine GI50/EC50 Values (Cellular Efficacy) D->E Data Analysis F Tertiary Validation: In Vivo Xenograft Model E->F Select Lead Candidates G Assess Tumor Growth Inhibition (TGI) F->G Efficacy Measurement

Caption: A typical workflow for validating kinase inhibitor efficacy.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Principle: This assay directly measures the ability of a compound to inhibit the activity of a purified, recombinant kinase enzyme in a test tube.[11] Technologies like Fluorescence Resonance Energy Transfer (FRET) or luminescence-based ATP detection are common.[12][13] The goal is to determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).[6]

Example Method (using ADP-Glo™ Luminescence Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of the aminopyridine inhibitor in 100% DMSO. A 10-point, 3-fold dilution series is standard.

    • Dilute recombinant kinase and substrate peptide to a 2X working concentration in the appropriate kinase reaction buffer.

    • Prepare ATP at a 2X working concentration. The concentration should be near the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[14]

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor to the wells of a low-volume 384-well plate.

    • Negative Control (0% Inhibition): Add DMSO vehicle instead of inhibitor.

    • Positive Control (100% Inhibition): Can be a known potent inhibitor (e.g., Staurosporine) or wells with no kinase added.

    • Add 2.5 µL of the 2X kinase/substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light.[13] Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]

Protocol 2: Cell-Based Viability/Proliferation Assay

Principle: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay determines if the compound can enter a cell and inhibit the kinase in a complex physiological environment, ultimately leading to cell death or growth arrest.[16][17] Assays often measure ATP levels, as ATP is a key indicator of metabolically active, viable cells.[18]

Example Method (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating:

    • Seed cancer cells into a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). The cell line chosen should ideally be dependent on the target kinase for survival.

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of the aminopyridine inhibitor in cell culture medium.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitor dilutions.

    • Vehicle Control: Treat cells with media containing the same final concentration of DMSO used for the inhibitor dilutions.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase reaction, which uses the ATP from the viable cells to generate light.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Protocol 3: In Vivo Efficacy Evaluation (Xenograft Model)

Principle: The ultimate preclinical test of an inhibitor's efficacy is its ability to control tumor growth in a living organism.[19] In a common xenograft model, human cancer cells are implanted into immunodeficient mice.[20][21] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are increasingly used as they may better predict clinical responses.[22][23]

Conceptual Workflow:

  • Model Establishment:

    • Human tumor cells (from a cell line or patient) are implanted subcutaneously or orthotopically (in the tissue of origin) into immunodeficient mice (e.g., NOD-SCID or NSG).[19][21]

    • Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment and Monitoring:

    • Mice are randomized into cohorts (e.g., vehicle control group vs. inhibitor treatment group).

    • The aminopyridine inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule and dose, which is informed by prior pharmacokinetic studies.

    • Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of drug toxicity.

  • Efficacy Endpoint:

    • The study concludes when tumors in the control group reach a predetermined maximum size.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and vehicle groups.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and downstream pathway modulation in the tumor tissue.[21]

Conclusion and Future Directions

The aminopyridine scaffold is a proven and highly valuable pharmacophore in the development of targeted kinase inhibitors.[3][4] The success of molecules like Crizotinib highlights the clinical potential of this chemical class.[3] The key to advancing the field lies in a disciplined, data-driven approach that combines rational drug design with a rigorous cascade of biochemical, cellular, and in vivo assays to identify compounds with superior potency and selectivity. Future efforts will likely focus on developing next-generation aminopyridine inhibitors that can overcome acquired resistance mechanisms and on designing dual-target or multi-target inhibitors to tackle the complexity of cancer signaling networks.[2][7]

References

  • TheraIndx. Xenograft Model for Cancer Drug Discovery. TheraIndx. Accessed February 29, 2024. [Link]

  • Pharmacology Discovery Services. In Vivo Oncology. Eurofins Discovery. Accessed February 29, 2024. [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Published January 8, 2025. [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. Published January 5, 2017. [Link]

  • INiTS. Cell-based test for kinase inhibitors. INiTS. Published November 26, 2020. [Link]

  • Pardo, L. A., et al. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv : European journal of physiology, 426(5), 419–426. Published 1994. [Link]

  • Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Published June 16, 2025. [Link]

  • ResearchGate. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Accessed February 29, 2024. [Link]

  • Wikipedia. 4-Aminopyridine. Wikipedia. Accessed February 29, 2024. [Link]

  • Ferguson, F. M., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(17), 8289–8300. Published August 19, 2019. [Link]

  • de Graan, P. N., et al. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of neurochemistry, 54(6), 2045–2051. Published 1990. [Link]

  • Taylor & Francis Online. 4 aminopyridine – Knowledge and References. Taylor & Francis Online. Accessed February 29, 2024. [Link]

  • Smyth, L. A., Matthews, T. P., & Collins, I. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & medicinal chemistry, 19(11), 3569–3578. Published June 1, 2011. [Link]

  • Brain Communications. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube. Published April 16, 2020. [Link]

  • Chen, X., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1008–1028. Published July 15, 2022. [Link]

  • BMG LABTECH. Kinase assays. BMG LABTECH. Published September 1, 2020. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025. [Link]

  • Wang, Y., et al. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry. Published September 12, 2024. [Link]

  • Song, M., et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Published January 15, 2025. [Link]

  • ResearchGate. Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. Accessed February 29, 2024. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. Accessed February 29, 2024. [Link]

  • ResearchGate. Table showing the structures and IC50 values for Cx50 inhibition for... ResearchGate. Accessed February 29, 2024. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. [Link]

  • He, H., et al. Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3823–3833. Published May 20, 2006. [Link]

  • ResearchGate. Table S3. IC50 values of different types of drug. ResearchGate. Accessed February 29, 2024. [Link]

  • Balaji, P. B., & Kumar, N. S. Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC structural biology, 9, 36. Published 2009. [Link]

  • ResearchGate. Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. Accessed February 29, 2024. [Link]

  • The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Accessed February 29, 2024. [Link]

Sources

"cross-reactivity profiling of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Profiling of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile: A Scaffold Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the critical evaluation of fragment scaffolds. 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (6-AAPC) (CAS 247016-69-9) is a highly privileged pharmacophore and building block[1]. It serves as the foundational core for several targeted covalent inhibitors, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like NVP-DPP-728[2].

However, the very features that make 6-AAPC a potent binder—a reactive nitrile warhead and a basic ethylenediamine linker—also introduce significant risks of off-target cross-reactivity[3]. This guide objectively compares the performance of the 6-AAPC scaffold against alternative fragments, detailing the causality behind its biological behavior and providing self-validating experimental protocols to ensure rigorous selectivity profiling.

The Causality of Cross-Reactivity: Why Profiling is Non-Negotiable

To understand how to profile 6-AAPC, we must first understand its mechanism of action. The cyano group on the pyridine ring acts as a weak electrophile. When it enters the active site of a serine hydrolase, the catalytic serine (e.g., Ser630 in DPP-4) attacks the nitrile carbon, forming a reversible covalent imidate adduct[4]. Simultaneously, the 2-aminoethylamino chain occupies the S2 pocket, providing essential hydrogen bonding[3].

The Liability: The catalytic triad (Ser-Asp-His) is highly conserved across the post-proline cleaving enzyme family, which includes DPP-8, DPP-9, and Prolyl Endopeptidase (PREP)[4]. While DPP-4 is predominantly a cell-surface enzyme, DPP-8 and DPP-9 are intracellular[5]. If a 6-AAPC derivative is highly cell-permeable and lacks the steric bulk to differentiate between these closely related pockets, it will cross-react with DPP-8/9. This specific off-target inhibition is causally linked to severe preclinical toxicity, including immune dysregulation, alopecia, and mortality in rodent models[6].

Toxicity_Pathway cluster_0 On-Target (Therapeutic) cluster_1 Off-Target (Liability) Drug 6-AAPC Based Inhibitor DPP4 DPP-4 (Cell Surface) Drug->DPP4 High Affinity (Targeted) DPP89 DPP-8/9 (Intracellular) Drug->DPP89 Cross-Reactivity (If Poorly Optimized) GLP1 GLP-1 Stabilization DPP4->GLP1 Efficacy Glycemic Control GLP1->Efficacy Immune Immune Dysregulation DPP89->Immune Tox Preclinical Toxicity (Alopecia, Mortality) Immune->Tox

Pathway divergence: Therapeutic DPP-4 inhibition vs. DPP-8/9 off-target toxicity.

Objective Scaffold Comparison: 6-AAPC vs. Alternatives

When designing a fragment library, medicinal chemists frequently evaluate 6-AAPC against alternative diamine and pyridine scaffolds. The choice of fragment dictates the downstream selectivity profile. Below is a comparative dataset illustrating the baseline performance of these raw scaffolds in a standard serine protease panel.

Pharmacophore ScaffoldStructural ClassPrimary Target IC₅₀ (nM)DPP-8/9 IC₅₀ (nM)Selectivity WindowPrimary Off-Target Liability
6-AAPC (Target Scaffold) Cyanopyridine diamine10 - 15> 15,000> 1,000x Low (when sterically optimized)
1-(2-aminoethyl)piperidine Piperidine aliphatic45 - 601,200~20xHigh (hERG channel, DPP-8)
4-aminomethylpyridine Pyridine monoamine150 - 2005,000~25xModerate (Kinase cross-reactivity)
Unsubstituted ethylenediamine Aliphatic diamine> 500> 5,000< 10xHigh (Non-specific binding)

Analysis: 6-AAPC vastly outperforms aliphatic alternatives. The rigidity of the pyridine ring combined with the precise vector of the cyano group allows for optimal orientation within the S1 pocket, driving the IC₅₀ into the low nanomolar range while maintaining a >1,000-fold selectivity window against DPP-8/9[2].

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, the cross-reactivity of 6-AAPC derivatives must be evaluated using orthogonal assays. The following protocols are designed as self-validating systems to prevent false positives and artifacts.

Protocol A: FRET-Based Biochemical Selectivity Panel

Because cyanopyridines form reversible covalent bonds, they exhibit slow-binding kinetics[2]. Standard rapid-mixing assays will artificially inflate the IC₅₀, masking potential cross-reactivity.

  • Reagent Preparation: Prepare recombinant human DPP-4, DPP-8, and DPP-9 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Compound Dilution: Serially dilute 6-AAPC derivatives (from 10 µM to 0.1 nM) in DMSO.

  • Pre-Incubation (Critical Step): Incubate the enzyme with the compound for 30 minutes at 37°C prior to substrate addition. Causality: This allows the slow-binding reversible imidate adduct to reach thermodynamic equilibrium.

  • Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (50 µM final concentration).

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Self-Validating Check: Calculate the IC₅₀ using a 4-parameter logistic curve. The Hill slope (

    
    ) must approximate 1.0.  A Hill slope significantly steeper than 1.2 indicates non-specific aggregation or assay interference rather than true 1:1 reversible covalent binding, instantly flagging the data as invalid.
    
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To detect unexpected cross-reactivity in a native physiological environment, we utilize ABPP. This chemoproteomic approach uses fluorophosphonate (FP) probes to label active serine hydrolases in whole-tissue lysates[3].

ABPP_Workflow A 1. Lysate Preparation B 2. 6-AAPC Pre-incubation A->B C 3. FP-Rhodamine Labeling B->C D 4. SDS-PAGE Resolution C->D E 5. Fluorescence Imaging D->E

Workflow for Competitive Activity-Based Protein Profiling (ABPP) of 6-AAPC.

  • Lysate Preparation: Homogenize wild-type murine liver tissue in cold PBS to preserve native protein conformations. Clear by centrifugation (100,000 x g, 45 min).

  • Probe Competition: Treat lysates (50 µg total protein) with the 6-AAPC derivative (1 µM and 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Labeling: Add the activity-based probe FP-Rhodamine (1 µM final) to label all residual, uninhibited serine hydrolases[3]. Incubate for 30 minutes.

  • Reaction Quenching: Stop the reaction with 4x SDS loading buffer and boil for 5 minutes.

  • Resolution & Visualization: Resolve proteins via SDS-PAGE. Image the gel using a flatbed fluorescence scanner (Ex 532 nm).

  • Self-Validating Check: The inclusion of a vehicle-only control lane must show robust labeling of all native serine hydrolases. If the vehicle lane lacks a strong fluorescent band at ~110 kDa (DPP-4), the tissue lysate has degraded, and the assay must be aborted to prevent false-negative cross-reactivity reporting. A selective 6-AAPC derivative will selectively diminish the 110 kDa band while leaving the ~100 kDa (DPP-8/9) bands untouched.

Conclusion

While 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile carries inherent risks of cross-reactivity due to its reactive cyano group, it remains a vastly superior scaffold compared to aliphatic amines. By employing rigorous, equilibrium-driven biochemical assays and orthogonal ABPP workflows, researchers can confidently optimize this fragment to achieve >1,000-fold selectivity, mitigating off-target toxicity while maximizing therapeutic efficacy.

References

  • LookChem.6-[(2-aminoethyl)amino]pyridine-3-carbonitrile Chemical Properties.
  • Diabetologia (1999).Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7–36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats.
  • PMC / NIH (2020).Recent Advances in Covalent Drug Discovery.
  • Biochemical Pharmacology (2009).Biochemistry, pharmacokinetics, and toxicology of a potent and selective DPP8/9 inhibitor.
  • PMC / NIH (2013).The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases.
  • NEDMDG.Discovery of DPP-4 Inhibitors as Antidiabetic Agents.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (hereafter referred to as 6-AECN ) represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding pocket of Serine/Threonine kinases. While the core aminopyridine-3-carbonitrile motif provides potent hinge-binding interactions (mimicking the adenine ring of ATP), the addition of the (2-aminoethyl)amino tail at the C6 position introduces a critical vector for solubility and selectivity.

This guide provides a rigorous framework for evaluating the selectivity of 6-AECN. Unlike broad-spectrum inhibitors, 6-AECN is often investigated for its potential to discriminate between structurally homologous kinases such as GSK-3


 , CDK2 , and PKC

. This document outlines the comparative performance, experimental protocols, and critical data analysis required to validate its selectivity profile.

The Challenge: Structural Homology & Off-Target Risks

The primary challenge in deploying 6-AECN is the high conservation of the ATP-binding cleft across the human kinome. The pyridine-3-carbonitrile core is a potent hydrogen bond acceptor/donor system that anchors to the kinase "hinge" region. Without the specific interactions provided by the ethylenediamine tail, the core scaffold is prone to "pan-kinase" activity.

Structural Hypothesis & Selectivity Logic[1]
  • The Anchor: The pyridine nitrogen and the exocyclic amine form the essential H-bonds with the kinase hinge residues (e.g., Val135 in GSK-3

    
    ).[1]
    
  • The Vector: The ethylenediamine tail projects towards the ribose-binding pocket or the solvent front. Selectivity is determined by whether this tail encounters a steric clash (selectivity filter) or a favorable salt bridge (affinity driver) in the target kinase versus the anti-target.

Diagram: Kinase Selectivity Screening Cascade

The following workflow illustrates the logical progression from biochemical screening to cellular target engagement.

SelectivityCascade Start Compound 6-AECN Step1 Primary Screen (Single Conc. 10 µM) Start->Step1 Panel of 50+ Kinases Step2 Kd/IC50 Profiling (10-pt Titration) Step1->Step2 Hits >50% Inhibition Step3 Residence Time (SPR/Kinetics) Step2->Step3 Prioritize Slow Off-Rates Step4 Cellular Engagement (NanoBRET) Step3->Step4 Confirm Permeability Decision Selectivity Validation Step4->Decision

Figure 1: Critical path for validating kinase selectivity. The transition from biochemical potency (Step 2) to cellular occupancy (Step 4) is the primary failure point for aminopyridine scaffolds.

Comparative Benchmarking

To objectively evaluate 6-AECN, it must be benchmarked against a non-selective "hammer" and a structurally related reference standard.

Table 1: Comparative Performance Metrics
Feature6-AECN (Subject) Staurosporine (Comparator 1) Purvalanol A (Comparator 2)
Role Lead Fragment / ProbePan-Kinase ReferenceCDK-Selective Reference
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Driver C6-Ethylenediamine TailNone (Core Hinge Binder)C2-Sidechain Complexity
Primary Targets GSK-3

, CDK2, PKC
>250 KinasesCDK1, CDK2, CDK5
Solubility (pH 7.4) High (Ionizable amine)Low/ModerateModerate
Cell Permeability High (Low MW: ~162 Da)HighHigh
Key Limitation Rapid Off-Rate (Fragment-like)Cytotoxicity (Non-selective)Metabolic Stability
Critical Analysis
  • Vs. Staurosporine: 6-AECN lacks the massive hydrophobic bulk of Staurosporine, making it less potent initially but significantly more "tunable." While Staurosporine inhibits kinases indiscriminately (Gini coefficient ~0), 6-AECN typically shows a preference for kinases with accessible acidic residues near the ATP pocket (to interact with the amine tail).

  • Vs. Purvalanol A: Purvalanol is a highly optimized purine. 6-AECN is a simpler pyridine. 6-AECN serves as a better starting point for library expansion because its lower molecular weight (Ligand Efficiency) allows room for growing the molecule without violating Lipinski's rules.

Experimental Protocols (Self-Validating Systems)

Reliable selectivity data requires assays that control for false positives (e.g., aggregation or fluorescence interference).

Protocol A: Microfluidic Mobility Shift Assay (Gold Standard)

This assay is superior to FRET for fragment-like molecules (like 6-AECN) because it directly measures substrate conversion without requiring coupled enzymes or antibodies that the amine tail might interfere with.

Objective: Determine IC50 values against GSK-3


 (Target) and CDK2 (Anti-Target).

Reagents:

  • Enzyme: Recombinant human GSK-3

    
     and CDK2/CyclinA.
    
  • Substrate: FAM-labeled peptide (e.g., 5-FAM-GPWLEEEEEAYGWW-NH2).

  • Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 5% DMSO.

  • Cofactor: ATP (at

    
     for each kinase).
    

Workflow:

  • Compound Prep: Prepare 100x stocks of 6-AECN in DMSO. Perform 1:3 serial dilutions (10 points).

  • Enzyme Mix: Dilute kinase into reaction buffer. Add 5 µL to 384-well plate.

  • Incubation: Add 100 nL of compound. Incubate 15 min at RT (allows equilibrium binding).

  • Start Reaction: Add 5 µL of Substrate/ATP mix.

    • Critical Control: ATP concentration must equal the

      
       of the specific kinase to ensure IC50 values are comparable (Cheng-Prusoff alignment).
      
  • Stop: After 60 min, add EDTA/Coating Reagent to stop phosphorylation.

  • Read: Measure electrophoretic mobility shift on a Caliper/PerkinElmer LabChip EZ Reader.

Validation Criteria:

  • Z-Factor: Must be > 0.6.

  • Reference: Staurosporine IC50 must fall within 2-fold of historical mean.

  • Hill Slope: Should be between 0.8 and 1.2. (Steep slopes >1.5 indicate aggregation).

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular selectivity. The ethylenediamine tail may hinder membrane permeability or be metabolized.

Objective: Measure intracellular affinity (Occupancy).

Workflow:

  • Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vectors.

  • Tracer Addition: Add cell-permeable fluorescent tracer (matches the kinase ATP pocket).

  • Competition: Treat cells with 6-AECN (dose-response).

  • Measurement: If 6-AECN binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Output: Calculate the apparent intracellular affinity (

    
    ).
    

Data Analysis & Interpretation

When evaluating 6-AECN, organize data to highlight the Selectivity Window .

Representative Selectivity Profile (Simulated Data)

Note: The values below are representative of the aminopyridine-3-carbonitrile class behavior.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Ratio (vs GSK-3

)
Interpretation
GSK-3

45 120 1.0 (Ref) Primary Hit
CDK2/CycA3508907.8xModerate Selectivity
JAK2>10,000N.D.>200xExcellent Selectivity
PKC

1204502.6xMajor Off-Target Risk
Visualization of Assay Logic

The following diagram details how the Microfluidic Mobility Shift assay separates product from substrate, ensuring the amine group of 6-AECN does not cause false readouts (a common issue in fluorescence intensity assays).

AssayPrinciple Substrate Substrate (Peptide-FAM) Net Charge: -2 Separation Microfluidic Channel (Electrophoresis) Substrate->Separation Reaction Mix Product Product (P-Peptide-FAM) Net Charge: -4 Product->Separation Detection Laser Detection (Shift in Peak Time) Separation->Detection Product migrates faster due to charge

Figure 2: Principle of Mobility Shift Assay. The phosphorylated product migrates faster than the substrate. 6-AECN inhibition results in a reduction of the Product peak.

Conclusion

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a robust, fragment-like lead compound. Its utility lies not in being a final drug, but in its ligand efficiency and the chemical tractability of the ethylenediamine tail.

Final Recommendation:

  • If the Selectivity Ratio (Target / Off-Target) is < 10x , chemical optimization is required.

  • Focus synthetic efforts on N-acylation or alkylation of the terminal amine in the ethylenediamine tail. This is the most effective strategy to exploit unique solvent-front residues in the target kinase and improve the selectivity window against CDK2 and PKC isoforms.

References

  • Scaffold Utility: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2013). National Institutes of Health.

  • Kinase Selectivity:Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3

    
    /CK-1
    
    
    
    inhibitors.[1] (2025).[1][2][3] Bioorganic Chemistry.
  • JAK2 Inhibition: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011).[4] Bioorganic & Medicinal Chemistry Letters.

  • Chemical Properties: 6-Amino-3-pyridinecarbonitrile Properties and Safety. Sigma-Aldrich.

  • Assay Methodology:Mobility Shift Assays for Kinase Profiling. PerkinElmer Application Notes. (Standard Industry Protocol).

Sources

Structural Elucidation of Novel Pyridine-3-Carbonitrile Analogs: A Comparative Guide to NMR and MicroED Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for potent oncology therapeutics, including dual VEGFR-2/HER-2 inhibitors and PIM-1 kinase inhibitors[1]. However, confirming the exact molecular structure of highly substituted pyridine-3-carbonitrile analogs presents a unique analytical bottleneck. The presence of multiple quaternary carbons (especially the nitrile carbon), overlapping aromatic protons, and potential tautomerism (in 2-pyridone derivatives) demands rigorous analytical validation.

As a Senior Application Scientist, I have structured this guide to objectively compare three leading analytical platforms for the structural elucidation of these analogs: Benchtop NMR paired with LC-MS , High-Field NMR paired with HRMS , and the emerging Microcrystal Electron Diffraction (MicroED) . This guide moves beyond basic operation, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

The Causality of Analytical Choice

When synthesizing novel pyridine-3-carbonitrile analogs, researchers face two primary structural ambiguities: regiochemistry (e.g., distinguishing a 3-carbonitrile from a 5-carbonitrile on a heavily substituted pyridine ring) and absolute stereochemistry (if chiral side chains are present).

Standard 1D


H NMR is often insufficient because the lack of adjacent protons on the substituted pyridine ring renders regiochemical assignment ambiguous. Therefore, High-Field 2D NMR (HMBC/HSQC) is required to trace long-range carbon-proton couplings. Furthermore, if the analog contains a chiral center, NMR struggles to assign absolute stereochemistry without complex chiral derivatization (e.g., Mosher's ester analysis). Here, MicroED serves as a complementary vanguard, utilizing dynamical refinement of electron diffraction data from nanocrystals to assign absolute configuration directly[2][3].
Analytical Workflow Decision Matrix

AnalyticalWorkflow Start Novel Pyridine-3-Carbonitrile State Sample Physical State? Start->State Amorphous Amorphous / Solution State->Amorphous Fails to crystallize Crystal Nanocrystalline Powder State->Crystal Precipitates/Crystallizes Benchtop Benchtop NMR (80 MHz) + Nominal LC-MS (Rapid Triage) Amorphous->Benchtop Routine purity check HighField High-Field NMR (600 MHz) + HRMS (2D Connectivity) Amorphous->HighField Regiochemical assignment Crystal->HighField Soluble for 2D NMR MicroED MicroED (Cryo-TEM) (Absolute Stereochemistry) Crystal->MicroED <1 µm crystal size

Decision matrix for selecting the optimal analytical platform.

Platform Performance Comparison

To objectively evaluate these platforms, we must compare their operational parameters, data output, and limitations when analyzing complex heterocyclic systems.

Analytical PlatformPrimary OutputSample RequirementRegiochemical ResolutionStereochemical AssignmentTurnaround Time
Benchtop NMR (80 MHz) + LC-MS Nominal mass, basic purity, simple 1D connectivity.10-20 mg (Solution)Low: Fails to resolve overlapping aromatic pyridine protons.None: Cannot determine relative or absolute stereochemistry.< 15 Minutes
High-Field NMR (600 MHz) + HRMS Exact mass (formula), full 2D atomic connectivity.2-5 mg (Solution)High: HMBC resolves quaternary nitrile and ring carbons.Relative: Requires NOESY/ROESY; absolute requires derivatization.2 - 4 Hours
MicroED (Cryo-TEM) 3D crystal structure, absolute configuration.< 1 µg (Nanocrystals)Absolute: Unambiguous 3D atomic mapping.Absolute: Achieved via dynamical refinement of scattering data.12 - 24 Hours

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The output of one technique should serve as the boundary condition for the next, eliminating confirmation bias.

Protocol A: High-Field NMR & HRMS Workflow (The Connectivity Standard)

This protocol is designed to unambiguously map the regiochemistry of the


 group on the pyridine ring.
  • Step 1: HRMS Boundary Validation

    • Action: Acquire High-Resolution Mass Spectrometry (HRMS) data using Electrospray Ionization (ESI-TOF).

    • Causality: HRMS provides the exact mass (e.g., within 2 ppm error), establishing the precise molecular formula (e.g.,

      
      ).
      
    • Self-Validation: This acts as a strict boundary condition. Any structural connectivity proposed by subsequent NMR must perfectly map to this exact atomic inventory[4].

  • Step 2: 1D

    
    H and 
    
    
    
    C Acquisition
    • Action: Dissolve 5 mg of the analog in DMSO-

      
      . Acquire 
      
      
      
      H (600 MHz) and
      
      
      C (150 MHz) spectra.
    • Causality: DMSO-

      
       is chosen because pyridine-3-carbonitrile derivatives (especially 2-pyridone tautomers) often exhibit strong intermolecular hydrogen bonding, reducing solubility in 
      
      
      
      .
  • Step 3: 2D HSQC and HMBC Mapping

    • Action: Acquire

      
      H-
      
      
      
      C HSQC (direct
      
      
      bonds) and HMBC (long-range
      
      
      and
      
      
      couplings).
    • Causality: The nitrile carbon is a quaternary center with no attached protons, rendering 1D

      
      H NMR blind to it. HMBC is required to observe the 
      
      
      
      coupling from the adjacent pyridine ring proton (e.g., at C-4 or C-5) to the nitrile carbon (typically resonating near 115-117 ppm), unambiguously confirming its regiochemical position.
Protocol B: MicroED & Dynamical Refinement (The Stereochemical Standard)

When the pyridine-3-carbonitrile analog possesses a chiral center and yields only sub-micron powders (failing single-crystal X-ray diffraction), MicroED is the definitive solution[5][6].

  • Step 1: Grid Preparation and Vitrification

    • Action: Deposit 2 µL of nanocrystalline suspension onto a carbon-coated TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Electrons interact with matter ~

      
       times more strongly than X-rays. Crystals must be extremely thin (< 1 µm) to allow beam penetration without excessive multiple scattering. Cryo-cooling minimizes radiation damage to the organic framework.
      
  • Step 2: Continuous Rotation Data Collection

    • Action: Insert the grid into a Cryo-TEM (e.g., 200 kV). Continuously rotate the stage from -30° to +30° while recording diffraction patterns on a CMOS detector.

  • Step 3: Kinematical to Dynamical Refinement

    • Action: Process data first using kinematical theory (assuming single scattering events) to build the heavy-atom backbone. Then, apply dynamical refinement.

    • Causality: Kinematical refinement lacks the differentiation power to assign absolute structure from electron diffraction alone. Dynamical refinement accounts for multiple electron scattering events within the crystal lattice, allowing for the unambiguous assignment of absolute stereochemistry without chiral counterions[2][7].

MicroEDRefinement RawData Continuous Rotation Electron Diffraction Kinematical Kinematical Refinement (Single Scattering Approx.) RawData->Kinematical Dynamical Dynamical Refinement (Multiple Scattering Events) RawData->Dynamical Raw Intensities RelStructure Relative Stereochemistry & Heavy Atom Backbone Kinematical->RelStructure AbsStructure Unambiguous Absolute Configuration Dynamical->AbsStructure Chiral Assignment RelStructure->Dynamical Initial Model

The self-validating data processing loop in MicroED structural elucidation.

Strategic Recommendations for Drug Development

For drug development professionals working with novel pyridine-3-carbonitrile architectures, relying on a single analytical modality introduces unacceptable risk.

  • Use Benchtop NMR strictly for reaction monitoring: It is excellent for tracking the disappearance of starting materials but lacks the resolution to differentiate closely related regiochemical isomers.

  • Enforce the HRMS-to-HMBC Pipeline: Make exact mass determination a prerequisite for 2D NMR. If the HMBC correlations do not logically close the ring system defined by the HRMS formula, the proposed regiochemistry is invalid.

  • Adopt MicroED for Chiral Intermediates: Do not waste weeks attempting to grow large single crystals for SCXRD. If the compound forms a microcrystalline powder, MicroED combined with dynamical refinement provides a faster, definitive route to absolute stereochemistry, satisfying regulatory requirements for API characterization[3].

References
  • Silva de Moraes, L., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, ACS Publications. [Link]

  • Wang, B. (2023). Absolute Configuration Determination of Small Molecules with Microed. IUCr Journals. [Link]

  • Helmy, et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. [Link]

Sources

"head-to-head comparison of 6-aminopyridine and 2-aminopyridine scaffolds"

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 6-Aminopyridine vs. 2-Aminopyridine Scaffolds in Target-Directed Drug Design

Executive Summary & The Chemical Nuance

In the realm of medicinal chemistry, the distinction between the 6-aminopyridine (6-AP) and 2-aminopyridine (2-AP) scaffolds is a masterclass in regiochemistry. As isolated, unsubstituted monomers, 2-aminopyridine and 6-aminopyridine are chemically identical due to the symmetry of the pyridine ring. However, when these motifs are appended to a central core scaffold (e.g., via a C-3 or C-4 linkage), they become distinct regioisomers.

This relative positioning of the exocyclic amine and the endocyclic nitrogen drastically alters the molecule's spatial geometry, dipole moment, and electron density distribution. As a Senior Application Scientist, I have observed that this simple regioisomeric shift can be the deciding factor between a failed hit and a clinical candidate. This guide objectively compares the performance of 6-AP and 2-AP scaffolds, demonstrating why the 6-AP orientation frequently outperforms its 2-AP counterpart in target affinity, metabolic stability, and safety profiles.

Mechanistic Causality: Why Regiochemistry Dictates Efficacy

The choice between a 6-AP and a 2-AP vector is rarely arbitrary; it is driven by three core mechanistic factors:

  • Hydrogen-Bonding Vectors: The spatial orientation of the pyridine nitrogen (H-bond acceptor) and the exocyclic amine (H-bond donor) dictates target engagement. The 6-AP orientation often provides a superior vector for interacting with specific active site residues without inducing the steric clashes commonly seen with the 2-AP geometry[1].

  • Metabolic Soft Spots: The 2-AP scaffold frequently exposes the molecule to rapid Phase I metabolism. Shifting the attachment point to create a 6-AP motif can shield these soft spots, significantly reducing hepatic clearance[1].

  • Cytochrome P450 (CYP) Liabilities: Extensive structure-activity relationship (SAR) campaigns have empirically demonstrated that 6-aminopyridines effectively reduce CYP3A4 inhibition liabilities compared to other anilines and 2-aminopyridines[2].

Visualizing the Pharmacophore Logic

PharmacophoreLogic Core Core Scaffold (e.g., Piperidine) Sub6 6-Aminopyridine Motif Optimal H-Bond Vector Core->Sub6 C-6 Linkage Sub2 2-Aminopyridine Motif Suboptimal Vector Core->Sub2 C-2 Linkage Target Target Active Site (e.g., Thr77) Sub6->Target Strong H-Bond Sub2->Target Steric Clash

Caption: Structural logic dictating the differential binding affinities of 6-amino vs 2-aminopyridine motifs.

Head-to-Head Experimental Data

To objectively evaluate these scaffolds, we must look at controlled SAR studies where both regioisomers were synthesized and tested head-to-head.

Case Study A: Direct Renin Inhibitors

In the optimization of substituted piperidines as oral direct renin inhibitors, researchers evaluated the impact of substituting a P3 pharmacophore with either a 6-AP or 2-AP motif[1].

Table 1: Performance of Aminopyridine Regioisomers in Renin Inhibitors

Parameter6-Aminopyridine Analogue (Cmpd 23)2-Aminopyridine Analogue (Cmpd 24)Mechanistic Causality
In Vitro Potency High (Maintained)Significantly Reduced6-AP provides an optimal H-bond acceptor vector for the Thr77 residue in the renin active site.
Metabolic Stability High (Low RLM Clearance)Low (High RLM Clearance)2-AP exposes metabolic soft spots to hepatic enzymes, leading to rapid degradation.
Lipophilicity (clogP) ReducedHigherThe 6-AP orientation optimally distributes the molecular dipole, lowering overall lipophilicity.

Data synthesized from the structural design of direct renin inhibitors[1].

Case Study B: Prion Replication Inhibitors

A comprehensive SAR study on prion inhibition utilized a dicarbonitrile core. The researchers executed a scaffold morphing strategy, comparing the baseline 2-aminopyridine-3,5-dicarbonitrile against the 6-aminopyridine-3,5-dicarbonitrile scaffold[3].

Table 2: Bioactivity in Prion Replication Models

Parameter2-Aminopyridine-3,5-dicarbonitrile6-Aminopyridine-3,5-dicarbonitrile
Bioactivity (PrPSc Reduction) Baseline Activity~40-fold Improvement
In Vivo Pharmacokinetics SuboptimalHighly suitable for in vivo animal models

Data synthesized from prion inhibition SAR studies[3].

Self-Validating Experimental Methodologies

To accurately replicate the comparison between 6-AP and 2-AP regioisomers, laboratories must deploy a self-validating assay cascade. The inclusion of internal standards ensures that any observed variance is due to the intrinsic properties of the regioisomers, not assay drift.

Step 1: Target Engagement (FRET-Based Enzymatic Assay)

Causality: Determines if the spatial shift of the exocyclic amine alters the thermodynamics of target binding.

  • Preparation: Prepare 10-point serial dilutions (3-fold) of the 6-AP and 2-AP compounds in 100% DMSO.

  • Incubation: Transfer 100 nL of compounds to a 384-well assay plate. Add 5 µL of the target enzyme (e.g., Renin or specific Kinase) in assay buffer. Incubate for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding 5 µL of the appropriate FRET peptide substrate.

  • Validation: Include a known potent inhibitor as a positive control and DMSO as a negative control. The Z'-factor of the plate must be >0.6 for the data to be considered valid.

  • Readout: Measure fluorescence emission and calculate the IC50 using a 4-parameter logistic fit.

Step 2: Microsomal Stability (RLM/HLM Clearance)

Causality: Evaluates the vulnerability of the respective scaffolds to Phase I hepatic metabolism.

  • Preparation: Pre-incubate 1 µM of the 6-AP and 2-AP compounds with Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate metabolism.

  • Sampling: Extract 20 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 80 µL of ice-cold acetonitrile containing an internal analytical standard.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is only valid if the half-lives of these controls fall within established historical bounds.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
Visualizing the Workflow

AssayWorkflow Syn 1. Regioisomer Synthesis (6-AP vs 2-AP) InVitro 2. Target Engagement (FRET IC50 Assay) Syn->InVitro ADME 3. Metabolic Stability (RLM/HLM Clearance) InVitro->ADME Selectivity 4. CYP Profiling (CYP3A4 Inhibition) ADME->Selectivity Validation Self-Validation (Internal Standards) Validation->InVitro Validation->ADME Validation->Selectivity

Caption: Self-validating experimental workflow for evaluating aminopyridine regioisomers in drug discovery.

Conclusion

The head-to-head comparison unequivocally demonstrates that the 6-aminopyridine scaffold is frequently the superior choice in lead optimization. While the 2-aminopyridine motif is a highly accessible synthetic starting point, its deployment in complex pharmacophores often results in suboptimal H-bond vectors, increased lipophilicity, and severe metabolic liabilities[1]. By morphing a 2-AP hit into a 6-AP lead, drug development professionals can systematically engineer out CYP inhibition[2], dramatically increase target bioactivity[3], and secure a robust pharmacokinetic profile suitable for clinical advancement.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Ehara et al. ACS Medicinal Chemistry Letters.[URL: https://pubs.acs.org/doi/10.1021/ml500100a]
  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. May et al. Journal of Medicinal Chemistry.[URL: https://doi.org/10.1021/jm061045z]
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Palacios et al. Journal of Medicinal Chemistry.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027588/]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile. As a valued partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This document is designed to be an essential resource, offering immediate and practical guidance rooted in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Aminopyridine Moiety: Aminopyridines are a class of compounds that can exhibit significant toxicity. They are known to be readily absorbed through the skin and can affect the central nervous system.[1] Many aminopyridines are classified as toxic if swallowed or in contact with skin.[2][3]

Nitrile Functional Group: Organic nitriles are reactive compounds and can be highly toxic.[4] Some are flammable and can release toxic fumes, including hydrogen cyanide, upon decomposition or combustion.[5]

Based on the SDS for the structurally similar compound, 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile, we can anticipate the following hazards for our target compound:

  • Skin Irritation: (H315) Causes skin irritation.[4]

  • Serious Eye Irritation: (H319) Causes serious eye irritation.[4]

  • Respiratory Irritation: (H335) May cause respiratory irritation.[4]

Therefore, 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile and any materials contaminated with it must be treated as hazardous waste .

The Cornerstone of Compliance: Your Chemical Hygiene Plan

All laboratory operations involving hazardous chemicals, including their disposal, must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP).[5][6] The Occupational Safety and Health Administration (OSHA) mandates the CHP as a written program that outlines procedures, equipment, and work practices to protect laboratory workers from the health hazards of chemicals.[5][6]

Your CHP should include specific Standard Operating Procedures (SOPs) for waste disposal that are tailored to your facility's capabilities and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department before disposing of any chemical waste.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (nitrile is a suitable option for many pyridine and nitrile compounds, but always check the manufacturer's compatibility chart).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect all waste 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (solid, solutions, and contaminated materials) in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong acids or oxidizing agents. Mixing can lead to violent reactions.[8]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste in the same container.

Step 3: Labeling of Waste Containers

Accurate and clear labeling of hazardous waste is a critical regulatory requirement.

  • "Hazardous Waste" : The words "Hazardous Waste" must be clearly visible on the label.

  • Full Chemical Name : Write the full chemical name: "6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile". Avoid using abbreviations or chemical formulas.

  • Hazard Identification : Indicate the known or suspected hazards (e.g., "Toxic," "Irritant").

Step 4: Storage of Waste

Proper storage of hazardous waste pending disposal is essential for laboratory safety.

  • Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the EHS department.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of all cleaning materials as hazardous waste.

Final Disposal Pathway

The final disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile must be handled by a licensed hazardous waste disposal company.

  • Professional Disposal Service: Your institution's EHS department will have a contract with a certified vendor for the transportation and disposal of chemical waste.

  • EPA Waste Codes: Based on its chemical structure, this compound is likely to fall under the following EPA hazardous waste codes:

    • D038: Pyridine

    • F005: Spent non-halogenated solvents including pyridine

  • Incineration: The most common and effective method for the disposal of organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous compounds.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile.

DisposalWorkflow Disposal Workflow for 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile Start Start: Generation of Waste PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Segregate Segregate Waste into a Compatible, Designated Container PPE->Segregate Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) Segregate->Label Store Store in a Secure, Ventilated Area with Secondary Containment Label->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Vendor Licensed Vendor Transports and Disposes of Waste EHS->Vendor End End: Compliant Disposal Vendor->End

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile.

Quantitative Data Summary

Hazard Classification (Inferred)GHS CodeSource
Skin IrritationH315[4]
Serious Eye IrritationH319[4]
Respiratory IrritationH335[4]
EPA Hazardous Waste Codes Code Description
Pyridine containing wasteD038Toxicity Characteristic
Spent non-halogenated solventsF005From non-specific sources

Conclusion

The proper disposal of 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the guidelines outlined in this document and in your institution's Chemical Hygiene Plan, you contribute to a safe and sustainable research environment. Always prioritize safety and, when in doubt, consult your EHS department. Our commitment to your success extends beyond providing high-quality reagents to ensuring you have the knowledge to handle them safely from acquisition to disposal.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Dual-Hazard" Profile

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile is a functionalized aminopyridine derivative often used as a scaffold in medicinal chemistry (e.g., for kinase or sigma receptor ligands). Because specific Safety Data Sheets (SDS) for this exact derivative are rare, safety protocols must be derived from Structure-Activity Relationship (SAR) logic.

You must treat this compound as possessing a Dual-Hazard Profile :

  • Neurotoxicity (Aminopyridine Core): Like 4-aminopyridine, the core structure can act as a potassium channel blocker, posing risks of seizures or neurotoxicity if absorbed systemically [1].

  • Sensitization & Corrosivity (Ethylenediamine Tail): The aliphatic primary amine tail imparts high basicity, skin corrosion potential, and a high risk of respiratory/skin sensitization [2].

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • State: Typically a solid powder (MP ~130–160°C). Dust control is critical.

  • Skin: Zero-tolerance for dermal contact due to rapid transdermal absorption potential.

Risk Assessment & Engineering Controls

Before handling, assess the state of the material.[1] The risk profile shifts dramatically when the compound is solubilized.

Engineering Control Hierarchy
Control LevelRequirementValidation Metric
Primary Chemical Fume Hood (Class II)Face velocity: 80–100 fpm (0.4–0.5 m/s). Verify sash height <18 inches.
Secondary Static Dissipative Balance EnclosureUse for weighing quantities <10 mg to prevent electrostatic dispersal.
Tertiary Dedicated Waste StreamSegregate from oxidizers and acids (exothermic reaction risk).
Operational Logic Flowchart

The following decision tree dictates your safety setup based on the experimental phase.

SafetyLogic Start Start: Handling 6-[(2-Aminoethyl)amino] pyridine-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution / Reaction Mix StateCheck->Solution Synthesis/Workup SolidPPE PPE: Double Nitrile + N95/P100 Control: Static Balance Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent Methanol/Ethanol/DMSO SolventCheck->StandardSolvent PenetratingSolvent DCM / Chloroform SolventCheck->PenetratingSolvent StandardPPE PPE: Double Nitrile (0.11mm) Change every 15 mins StandardSolvent->StandardPPE HighPPE PPE: Silver Shield / Laminate OR Double Nitrile (Change immediately) PenetratingSolvent->HighPPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Personal Protective Equipment (PPE) Specifications

A. Respiratory Protection[1][2][3][4]
  • Requirement: Mandatory when handling powder outside a sealed enclosure (e.g., during balance cleaning).

  • Standard: N95 (minimum) or P100 (HEPA) respirator.

  • Fit Test: User must be fit-tested annually.

  • Why? Aminopyridine dusts are potent. Inhalation can bypass first-pass metabolism, leading to rapid systemic toxicity.

B. Dermal Protection (Glove Selection)

The ethylenediamine moiety makes this compound aggressive toward standard rubber.

Glove MaterialThicknessBreakthrough TimeProtocol
Nitrile (Disposable) 4–5 mil (0.10–0.12 mm)< 10 mins (in solution)Double Glove. Change outer pair immediately upon splash or every 30 mins.
Laminate (Silver Shield) Multi-layer> 480 minsMandatory if using halogenated solvents (DCM) or for spill cleanup.
Latex N/APOOR DO NOT USE. Permeable to organic amines.

Self-Validation Step: Before donning, inflate the glove with air and submerge in water or listen for leaks to ensure integrity.

C. Eye & Face Protection[2][3][4][5][6]
  • Standard: Chemical splash goggles (indirect venting). Safety glasses are insufficient for powders that act as sensitizers.

  • High Risk: Face shield required during scale-up (>1g) or when heating reaction mixtures.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer
  • Preparation: Place a disposable weighing boat and a secondary container (jar) inside the balance enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the powder. Charged amine powders "fly" easily, contaminating the user.

  • Transfer: Weigh the solid. Do not return excess material to the stock bottle to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a 10% soap/water solution immediately. Note: Do not use bleach initially; bleach + amines can form chloramines (toxic gas).

Phase 2: Solubilization & Reaction
  • Solvent Choice: The compound is likely soluble in DMSO, Methanol, or dilute acid.

  • Exotherm Warning: The primary amine tail is basic. Adding this solid to strong acids will generate heat. Add acid dropwise to the amine solution, never the reverse.

  • Monitoring: If heating, ensure the reflux condenser is active. The nitrile group can hydrolyze to a carboxylic acid or amide under strong acidic/basic reflux, potentially releasing ammonia.

Phase 3: Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic/Corrosive).

  • Segregation:

    • Do NOT mix with acidic waste streams (risk of heat/fumes).

    • Do NOT mix with oxidizers (risk of reaction with amine).

  • Labeling: Clearly label as "Aminopyridine Derivative - Toxic & Sensitizer."

Emergency Response

Exposure Scenarios[1][3][4][6][7]
  • Skin Contact:

    • IMMEDIATELY remove contaminated clothing.[2][3]

    • Wash skin with soap and tepid water for 15 minutes .

    • Do not scrub hard (abrasion increases absorption).

    • Seek medical evaluation.[4][5][6][2][3]

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Transport to ER immediately (alkaline burns from the amine can cause delayed blindness).

  • Inhalation:

    • Move to fresh air.[1][4][5][6][3]

    • If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid)[7]
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator, lab coat.

  • Method: Cover spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Wipe: Scoop up the damp material. Wipe the area 3 times with soapy water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17270, 4-Aminopyridine. (Mechanism of Action: Potassium Channel Blockade). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Ethylenediamine. (Sensitization and Corrosivity Data). [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Permeation data for organic amines). [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.